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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of 7-Amino-3,3-dimethyl-2H-isoindol-1-one

Executive Summary & Strategic Importance The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold (CAS 878156-60-6)[1] has emerged as a privileged building block in modern medicinal chemistry. Its unique structural topology—c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold (CAS 878156-60-6)[1] has emerged as a privileged building block in modern medicinal chemistry. Its unique structural topology—combining a rigid lactam core, a sterically demanding gem-dimethyl group, and an easily functionalizable aniline moiety—makes it an ideal pharmacophore for kinase and receptor modulation. Historically, this intermediate has been critical in the development of Polo-like kinase (PLK) inhibitors[2], Focal Adhesion Kinase (FAK) inhibitors [3], and potent CXCR2 antagonists [4].

From a synthetic perspective, the construction of this molecule requires precise stereopopulation control and chemoselectivity. This whitepaper details the validated, three-phase synthetic route to 7-amino-3,3-dimethyl-2H-isoindol-1-one, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for bench scientists.

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient and scalable route to the target compound avoids the direct nitration of the pre-formed isoindolinone, which often yields inseparable mixtures of regioisomers. Instead, the strategy relies on a convergent approach starting from an appropriately functionalized aromatic ring: methyl 2-fluoro-6-nitrobenzoate .

The forward synthesis proceeds via three distinct phases:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the gem-dimethyl nitrile precursor.

  • Tandem Hydration-Cyclization: Base-catalyzed formation of the lactam ring.

  • Chemoselective Reduction: Conversion of the nitro group to the target aniline[2].

ForwardSynthesis SM Methyl 2-fluoro- 6-nitrobenzoate Intermediate1 Methyl 2-(2-cyanopropan-2-yl) -6-nitrobenzoate SM->Intermediate1 Isobutyronitrile KHMDS, THF Intermediate2 3,3-Dimethyl-7-nitro- 2H-isoindol-1-one Intermediate1->Intermediate2 KOH, EtOH/H2O Reflux Target 7-Amino-3,3-dimethyl- 2H-isoindol-1-one Intermediate2->Target H2, Pd/C MeOH

Step-by-step synthetic workflow for 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Step-by-Step Experimental Protocols (Self-Validating System)

Phase 1: SNAr / α -Arylation

Objective: Synthesize methyl 2-(2-cyanopropan-2-yl)-6-nitrobenzoate.

  • Causality & Mechanism: Isobutyronitrile is deprotonated by Potassium hexamethyldisilazide (KHMDS). KHMDS is specifically chosen because it is a strong, highly sterically hindered, non-nucleophilic base. It quantitatively generates the tertiary carbanion without attacking the electrophilic methyl ester. The resulting nucleophile attacks the fluoro-substituted carbon of the arene. The SNAr reaction is highly favored due to the powerful electron-withdrawing effects of the ortho-ester and meta-nitro groups, which stabilize the Meisenheimer complex intermediate before fluoride elimination.

  • Protocol:

    • Charge a flame-dried, argon-purged flask with anhydrous THF (10 volumes) and isobutyronitrile (1.5 equivalents).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add KHMDS (1.0 M in THF, 1.6 equivalents) dropwise over 30 minutes to maintain internal temperature. Stir for 1 hour.

    • Add a solution of methyl 2-fluoro-6-nitrobenzoate (1.0 equivalent) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep red/brown hue upon the generation of the nitrile anion. Complete consumption of the starting material must be verified by LC-MS (UV active at 254 nm) prior to quenching. Quench strictly with saturated aqueous NH₄Cl to prevent ester hydrolysis.

Phase 2: Nitrile Hydration and Intramolecular Cyclization

Objective: Synthesize 3,3-dimethyl-7-nitro-2H-isoindol-1-one[4].

  • Causality & Mechanism: The isolated intermediate is subjected to basic aqueous conditions. The hydroxide ion attacks the sterically hindered nitrile, hydrating it to a primary amide. Once formed, the gem-dimethyl groups exert a profound Thorpe-Ingold effect (gem-dialkyl effect). By compressing the internal C-C-C bond angles, the reactive amide nitrogen is forced into strict spatial proximity with the adjacent methyl ester carbonyl. This stereopopulation control drives a spontaneous, entropy-favored intramolecular nucleophilic acyl substitution, ejecting methanol and forming the highly stable 5-membered lactam.

CyclizationMechanism Nitrile Nitrile Group (-C≡N) Amide Primary Amide (-CONH2) Nitrile->Amide Base-Catalyzed Hydration Tetrahedral Tetrahedral Intermediate (C-N bond formed) Amide->Tetrahedral Intramolecular Nucleophilic Attack Ester Methyl Ester (-COOMe) Ester->Tetrahedral Electrophilic Acceptor Lactam Isoindolin-1-one (Lactam Core) Tetrahedral->Lactam Elimination of Methanol

Mechanistic pathway of the intramolecular cyclization forming the isoindolin-1-one core.

  • Protocol:

    • Dissolve methyl 2-(2-cyanopropan-2-yl)-6-nitrobenzoate in Ethanol (5 volumes).

    • Add 2M aqueous KOH (3.0 equivalents).

    • Heat the mixture to reflux (80 °C) for 12-16 hours.

    • Cool to room temperature and concentrate the ethanol in vacuo.

    • Acidify the aqueous residue with 1M HCl to pH 3-4 to precipitate the product. Filter and dry the solid.

  • Self-Validation Checkpoint: FT-IR spectroscopy will show the complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the emergence of a strong, broad lactam carbonyl stretch (~1680 cm⁻¹). LC-MS will confirm a mass shift corresponding to the loss of methanol (M - 32 Da).

Phase 3: Chemoselective Nitro Reduction

Objective: Synthesize 7-amino-3,3-dimethyl-2H-isoindol-1-one[1].

  • Causality & Mechanism: The final step requires reducing the highly electron-withdrawing nitro group to an electron-donating aniline without disturbing the lactam core. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides an atom-economical, clean reduction[3]. The lactam carbonyl is inert to these conditions. If the synthesis is adapted for halogenated analogs (e.g., 6-fluoro-3,3-dimethyl-7-nitroisoindolin-1-one), a dissolving metal reduction (Fe/NH₄Cl) is mandated to prevent unwanted catalytic hydrodehalogenation [4].

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 3,3-dimethyl-7-nitro-2H-isoindol-1-one in Methanol (10 volumes).

    • Carefully add 10% Pd/C (0.05 equivalents by weight) under an argon atmosphere to prevent ignition.

    • Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously under a hydrogen balloon (or at 35 psi in a Parr shaker) for 2-4 hours[3].

    • Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

    • Concentrate the filtrate in vacuo to yield the pure target compound.

  • Self-Validation Checkpoint: The product is significantly more polar than the starting material. On reverse-phase HPLC, a distinct shift to an earlier retention time will be observed. The formation of the free primary amine can be rapidly verified on the bench via a positive (purple/brown) Ninhydrin stain on a TLC plate.

Quantitative Data: Optimization of the Reduction Step

The choice of reduction methodology is highly dependent on the substitution pattern of the target analog. The table below summarizes the quantitative parameters and chemoselectivity profiles of the two industry-standard methods utilized in the synthesis of CXCR2 and PLK inhibitors[2][4].

Reduction MethodReagentsTempPressureTimeYieldChemoselectivity & Application Notes
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH25 °C35 psi2-4 h>95%Cleanest impurity profile; ideal for the standard 7-amino-3,3-dimethyl-2H-isoindol-1-one. Not suitable if halogenated analogs (e.g., 6-fluoro) are used due to competitive dehalogenation.
Dissolving Metal Reduction Fe powder, NH₄Cl, EtOH/H₂O90 °C1 atm1-2 h85-90%Highly chemoselective; strictly preserves aryl halides (e.g., yielding 6-fluoro-7-amino analogs). Requires rigorous filtration of iron salts through Celite.

Conclusion

The synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one represents a masterclass in leveraging intrinsic molecular properties—such as the Thorpe-Ingold effect and SNAr activation—to drive complex ring formations. By adhering to the self-validating protocols and mechanistic rationales outlined in this guide, researchers can reliably access this critical pharmacophore in high yields and purity, accelerating downstream drug discovery campaigns.

References

  • Boehringer Ingelheim International GmbH. (2006). 2,4-DI(AMINOPHENYL) PYRIMIDINES AS PLK INHIBITORS (Patent No. WO2006021544A1).
  • Gilead Sciences, Inc. (2017). Inhibitors of CXCR2 (Patent No. US9809581B2). U.S.
  • Appari, R. D. (2010). Amino pyrimidine anticancer compounds (Patent No. WO2010141406A2).

Sources

Exploratory

An In-Depth Technical Guide to 7-amino-3,3-dimethyl-2H-isoindol-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-amino-3,3-dimethyl-2H...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-amino-3,3-dimethyl-2H-isoindol-1-one, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling and utilization of this compound. We will delve into its molecular structure, established synthetic protocols, and its role as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.

Introduction

7-amino-3,3-dimethyl-2H-isoindol-1-one, with the Chemical Abstracts Service (CAS) number 878156-60-6, is a heterocyclic organic compound featuring an isoindolinone core. The strategic placement of an amino group at the 7-position and gem-dimethyl groups at the 3-position makes it a valuable scaffold for creating diverse molecular architectures. Its structural features are of particular interest in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic activities. The isoindolinone framework is a privileged structure, found in a variety of biologically active compounds. The amino group provides a reactive handle for further functionalization, allowing for the exploration of a broad chemical space in drug discovery programs.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-amino-3,3-dimethyl-2H-isoindol-1-one is essential for its effective use in research and development.

Table 1: Core Chemical Properties
PropertyValueSource
CAS Number 878156-60-6[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.218 g/mol [1]
IUPAC Name 7-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Synonyms 3,3-Dimethyl-7-amino-2,3-dihydro-isoindol-1-one; 7-amino-3,3-dimethyl-2H-isoindol-1-one[1]
InChIKey IBGAIGMXVCQOTA-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The primary and most reliable method for the synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one involves the reduction of its nitro precursor, 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one.[1] This transformation is typically achieved through catalytic hydrogenation.

Synthesis of the Nitro Precursor: 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one

The synthesis of the nitro precursor is a critical first step. While the specific patent detailing this procedure is not fully accessible, analogous syntheses of substituted isoindolinones suggest that it can be prepared from appropriate starting materials through cyclization reactions.

Reduction of 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one

This key synthetic step converts the nitro group to the desired primary amine.

Reaction Scheme:

G reactant 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one product 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one reactant->product Methanol, 25.0 °C, 53.33 MPa, 16.0h reagents H₂, Pd

Synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Experimental Protocol:

  • Dissolution: Dissolve 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one in methanol.[1]

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C) to the solution.[1]

  • Hydrogenation: Place the reaction mixture in a high-pressure reactor and apply hydrogen gas at a pressure of 53.33 MPa.[1]

  • Reaction Conditions: Maintain the reaction at 25.0 °C for 16 hours.[1]

  • Work-up: After the reaction is complete, filter the mixture to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one.[1]

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves many organic compounds and is relatively inert under these conditions.

  • Palladium on Carbon (Pd/C) Catalyst: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • High-Pressure Hydrogen: The use of high-pressure hydrogen gas ensures a sufficient concentration of hydrogen for the reaction to proceed to completion in a reasonable timeframe.

Reactivity and Applications in Drug Discovery

The primary utility of 7-amino-3,3-dimethyl-2H-isoindol-1-one lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The amino group serves as a key functional handle for various chemical transformations.

N-Alkylation and N-Arylation Reactions

The amino group can readily undergo N-alkylation or N-arylation reactions to introduce a wide range of substituents. This is exemplified in the synthesis of 7-dibenzylamino-3,3-dimethyl-2,3-dihydro-isoindol-1-one, a derivative used in the development of Polo-like kinase (PLK) inhibitors.[1]

Reaction Scheme for N-Benzylation:

G reactant1 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one product 7-dibenzylamino-3,3-dimethyl-2,3-dihydro-isoindol-1-one reactant1->product reactant2 Benzyl bromide reactant2->product reagents K₂CO₃, (n-Bu)₄NI solvent DMF

N-Benzylation of the title compound.

Experimental Protocol:

  • Reaction Setup: Combine 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one, potassium carbonate (K₂CO₃), and a catalytic amount of tetrabutylammonium iodide ((n-Bu)₄NI) in N,N-dimethylformamide (DMF).[1]

  • Reagent Addition: Add benzyl bromide to the mixture.[1]

  • Reaction Conditions: Stir the reaction mixture for 16 hours.[1]

  • Isolation and Purification: Upon completion, the reaction is worked up and the product is purified, reportedly with a 66% yield.[1]

Expert Insights:

  • Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the amino group, making it more nucleophilic.

  • Tetrabutylammonium Iodide ((n-Bu)₄NI): Functions as a phase-transfer catalyst, facilitating the reaction between the organic-soluble reactants and the inorganic base.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for SN2 reactions.

Role in Kinase Inhibitor Synthesis

The isoindolinone scaffold is a key feature in many kinase inhibitors. The ability to functionalize the 7-amino group allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases, which are important targets in cancer therapy.

Conclusion

7-amino-3,3-dimethyl-2H-isoindol-1-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from its nitro precursor and the reactivity of its amino group make it an attractive starting material for the creation of diverse and complex molecular structures. While a comprehensive dataset of its physicochemical properties is not yet publicly available, the established synthetic protocols and demonstrated utility in the synthesis of potential kinase inhibitors underscore its importance for researchers in medicinal chemistry. Further investigation into its properties and reactivity will undoubtedly expand its applications in the development of novel therapeutics.

References

  • MOLBASE. 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-60-6. Available at: [Link]

  • 摩熵化学 (Moshang Chemistry). 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-60-6. Available at: [Link]

Sources

Foundational

mechanism of action of 7-amino-3,3-dimethyl-2H-isoindol-1-one

An In-Depth Technical Guide to the Mechanism of Action of 7-amino-3,3-dimethyl-2H-isoindol-1-one Abstract The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This guide focuses on a specific derivative, 7-amino-3,3-dimethyl-2H-isoindol-1-one, and delineates its proposed mechanism of action. While direct, comprehensive studies on this exact molecule are limited, its role as a key intermediate in the synthesis of potent kinase inhibitors provides a strong rationale for its primary mechanism.[1] This document synthesizes data from related isoindolinone analogs to construct a scientifically-grounded hypothesis and presents a rigorous, multi-stage experimental workflow to definitively elucidate and validate its molecular targets and downstream cellular effects.

The Isoindolin-1-one Core: A Versatile Pharmacophore

The isoindolin-1-one heterocyclic system is a recurring motif in numerous therapeutic agents, valued for its rigid structure and synthetic tractability.[2] Derivatives have been developed to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Notably, the scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, which are critical in oncology and immunology.[4][5] The specific compound, 7-amino-3,3-dimethyl-2H-isoindol-1-one, possesses key structural features—an aromatic amine and a gem-dimethyl group—that can be crucial for directing target specificity and optimizing pharmacokinetic properties.

Proposed Primary Mechanism of Action: Protein Kinase Inhibition

The most compelling evidence points towards 7-amino-3,3-dimethyl-2H-isoindol-1-one acting as a protein kinase inhibitor. This hypothesis is strongly supported by its documented use as a precursor for synthesizing pyrimidine-based Polo-like kinase (PLK) inhibitors.[1] Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, especially cancer.

The general mechanism for small-molecule kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes pathological cellular processes like proliferation, survival, and migration. The amino group at the 7-position of the isoindolinone ring is a critical feature, often serving as a key hydrogen bond donor or acceptor, anchoring the molecule within the kinase's active site.

A Strategic Workflow for Target Deconvolution and Mechanistic Validation

To move from a well-founded hypothesis to definitive validation, a systematic, multi-tiered experimental approach is required. The following workflow is designed as a self-validating system, where each stage provides the foundation for the subsequent, more focused investigation.

MOA_Workflow cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Pathway Analysis A Kinome-Wide Profiling (e.g., KINOMEscan™, KiNativ™) B Initial Hit List Generation (Top 1-5 Kinase Families) A->B Binding Affinity Data C Biochemical IC50 Assays (e.g., LanthaScreen™, Z'-LYTE™) B->C Prioritize Hits D Enzyme Kinetics Studies (Michaelis-Menten) C->D Confirm Potency & Mode E Cellular Target Engagement (e.g., CETSA®, NanoBRET™) D->E Select Lead Target F Phospho-Substrate Analysis (Western Blot / Mass Spec) E->F Confirm Intracellular Binding G Phenotypic Assays (Proliferation, Apoptosis) F->G Link Target to Function

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Unbiased Kinome Profiling

Causality: To avoid bias and discover both expected and unexpected targets, the initial step must be a broad screen. A kinome-wide panel provides a comprehensive landscape of the compound's binding affinities across hundreds of human kinases.

Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)

  • Immobilization: A library of human kinases is individually expressed as DNA-tagged fusion proteins and immobilized on a solid support (e.g., beads).

  • Competition: Each immobilized kinase is incubated with the test compound (7-amino-3,3-dimethyl-2H-isoindol-1-one) at a fixed concentration (e.g., 1 µM) alongside a broad-spectrum, immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR of the DNA tag). A low signal indicates that the test compound has successfully outcompeted the reference ligand, signifying strong binding.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower number indicates higher affinity.

Data Presentation: Hypothetical Kinome Screening Results

Kinase Target% of Control @ 1 µMKinase FamilyImplication
PLK1 2.1 Polo-like KinasePrimary Hit - High Affinity
AURKA8.5Aurora KinaseStrong Secondary Hit
AURKB12.3Aurora KinaseStrong Secondary Hit
VEGFR235.7VEGF ReceptorModerate Hit
CDK268.9Cyclin-Dependent KinaseWeak / Off-Target
SRC85.4Src Family KinaseNegligible Binding
Phase 2: Biochemical Validation and Potency Determination

Causality: The hits from the primary screen must be validated using orthogonal, quantitative biochemical assays. This step confirms the binding interaction and determines the compound's potency (IC50), a critical parameter for drug development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™)

  • Reaction Setup: Recombinant kinase (e.g., PLK1), a specific peptide substrate, and ATP are combined in a multi-well plate.

  • Compound Titration: A serial dilution of 7-amino-3,3-dimethyl-2H-isoindol-1-one is added to the wells.

  • Kinase Reaction: The reaction is incubated at room temperature to allow for substrate phosphorylation.

  • Detection: A development reagent containing a protease is added. The protease selectively cleaves the non-phosphorylated substrate, generating a FRET signal. High phosphorylation (low inhibition) results in a low signal, while low phosphorylation (high inhibition) results in a high signal.

  • IC50 Calculation: The signal is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Phase 3: Cellular Target Engagement and Pathway Analysis

Causality: A compound's biochemical potency does not guarantee efficacy in a complex cellular environment. It is essential to confirm that the compound can enter the cell, bind to its intended target, and modulate its downstream signaling pathway.

Experimental Protocol: Western Blot for Phospho-Substrate Modulation

  • Cell Culture & Treatment: A relevant cancer cell line known to be dependent on PLK1 signaling (e.g., HeLa or A549) is cultured. Cells are treated with varying concentrations of 7-amino-3,3-dimethyl-2H-isoindol-1-one for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE & Transfer: Protein lysates are separated by size via gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for a known downstream substrate of PLK1 (e.g., phospho-Cdc25C) and a loading control (e.g., GAPDH).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for visualization via chemiluminescence.

  • Analysis: A dose-dependent decrease in the phospho-Cdc25C signal would confirm that the compound is inhibiting PLK1 activity within the cell.

Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Core Target & Compound Action cluster_2 Downstream Effects AURKA Aurora A PLK1 PLK1 AURKA->PLK1 Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates (Activates) Apoptosis Apoptosis / Cell Cycle Arrest PLK1->Apoptosis Inhibition Leads To Compound 7-amino-3,3-dimethyl- 2H-isoindol-1-one Compound->PLK1 Inhibits CDK1 CDK1/Cyclin B Cdc25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis

Caption: Proposed signaling pathway of PLK1 inhibition.

Potential Alternative Mechanisms of Action

While kinase inhibition is the most probable primary mechanism, the versatile isoindolin-1-one scaffold has been associated with other targets.

  • Cyclooxygenase (COX) Inhibition: Certain isoindoline derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes, which are central to the inflammatory response.[6] This could be explored as a secondary mechanism, particularly if the compound shows anti-inflammatory effects in phenotypic screens.

  • Cholinesterase Inhibition: The related isoindoline-1,3-dione core is a known pharmacophore for designing acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's therapy.[7][8][9] While structurally distinct, this remains a remote possibility that could be investigated with appropriate enzymatic assays if neurological effects are observed.

Conclusion and Future Directions

7-amino-3,3-dimethyl-2H-isoindol-1-one is a molecule of significant interest, positioned at the intersection of established pharmacophores and targeted drug discovery. The evidence strongly supports its role as a protein kinase inhibitor, likely targeting cell cycle regulators such as Polo-like and Aurora kinases. The proposed multi-phase workflow provides a robust framework for moving beyond this hypothesis to a definitive, evidence-based understanding of its mechanism of action. Future studies should focus on completing this validation, determining its in vivo efficacy in relevant disease models, and performing structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

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  • Szkatuła, D., Krzyżak, E., Stanowska, P., Duda, M., & Wiatrak, B. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

  • Journal of Organic Chemistry. (2014). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed.

  • Farani, M. R., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences.

  • Molecules. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.

  • ResearchGate. (2014). Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of α-Substituted Secondary 2-Vinylbenzamides. ResearchGate.

  • PubMed. (2017). Multipotent AChE and BACE-1 inhibitors for the treatment of Alzheimer's disease: Design, synthesis and bio-analysis of 7-amino-1,4-dihydro-2H-isoquilin-3-one derivates. PubMed.

  • Molecules. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.

  • Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group.

  • ResearchGate. (2010). ChemInform Abstract: A One-Pot Synthesis of 3-Amino-1H-isoindol-1-one Thiazol-2-ylhydrazones. ResearchGate.

  • ChemScene. (n.d.). 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. ChemScene.

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  • Beilstein Journals. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journals.

  • SynHet. (n.d.). 7-Amino-1,3-dihydro-1-methyl-2H-indol-2-one. SynHet.

  • Google Patents. (n.d.). US7855217B2 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl). Google Patents.

  • Molecules. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.

  • PubMed. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed.

  • Google Patents. (n.d.). WO 2025/024678 A1. Google Patents.

  • CFDE Data Portal. (n.d.). 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (Compound). CFDE Data Portal.

  • University of Oxford. (n.d.). Infectious tolerance via the consumption of essential amino acids and mTOR signaling. University of Oxford.

  • PubMed. (2019). Recent advances in understanding of amino acid signaling to mTORC1 activation. PubMed.

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Exploratory

A Strategic Framework for Determining the Solubility Profile of 7-amino-3,3-dimethyl-2H-isoindol-1-one for Pharmaceutical Applications

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, formulation design, and overall therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, formulation design, and overall therapeutic efficacy.[1] This guide addresses 7-amino-3,3-dimethyl-2H-isoindol-1-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of comprehensive public solubility data, this document provides a robust framework for its systematic characterization. We present the theoretical underpinnings of solubility based on the molecule's physicochemical properties, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a definitive solubility profile for this compound, thereby enabling informed decision-making in the development pipeline.

Introduction: The Imperative of Solubility Characterization

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in physicochemical properties. Among these, aqueous and solvent solubility stands as a primary hurdle. Poor solubility can lead to insufficient absorption, low bioavailability, and high inter-patient variability, ultimately causing the failure of otherwise potent drug candidates.[2] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various media is not merely a characterization step but a critical prerequisite for successful formulation and clinical translation.[1]

Physicochemical Profile of 7-amino-3,3-dimethyl-2H-isoindol-1-one

7-amino-3,3-dimethyl-2H-isoindol-1-one is a substituted isoindolinone. Its structure, featuring a polar lactam ring, a basic amino group, and non-polar dimethyl and aromatic moieties, suggests a complex solubility behavior that will be highly dependent on the nature of the solvent. A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Property Value Source
CAS Number 2385330-76-5 [3]
Molecular Formula C₁₀H₁₂N₂O [3]
Molecular Weight 176.22 g/mol [3]
Topological Polar Surface Area (TPSA) 55.12 Ų [3]
LogP (octanol-water partition coeff.) 1.4985 [3]
Hydrogen Bond Donors 2 [3]

| Hydrogen Bond Acceptors | 2 |[3] |

The TPSA and hydrogen bond donor/acceptor counts indicate a significant capacity for polar interactions, particularly hydrogen bonding. The LogP value of ~1.5 suggests a moderate balance between hydrophilicity and lipophilicity, predicting that the compound will exhibit limited solubility in both highly polar (aqueous) and highly non-polar (alkane) solvents, with optimal solubility likely occurring in solvents of intermediate polarity.

Theoretical Framework for Solubility

Predicting solubility is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The fundamental principle of "like dissolves like" provides a preliminary guide.[4] For 7-amino-3,3-dimethyl-2H-isoindol-1-one, this means:

  • Polar Solvents (e.g., Water, Methanol): The amino (-NH₂) and lactam (-C=O) groups can form hydrogen bonds with protic solvents. However, the non-polar dimethyl and aromatic portions of the molecule will disrupt the solvent's hydrogen-bonding network, limiting solubility.

  • Non-Polar Solvents (e.g., Heptane, Toluene): These solvents will favorably interact with the aromatic ring and dimethyl groups via van der Waals forces but cannot effectively solvate the polar amino and lactam functionalities. This mismatch will likely result in poor solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like DMSO are excellent hydrogen bond acceptors and have a high dielectric constant, making them capable of solvating both the polar groups and, to some extent, the non-polar parts of the molecule. High solubility is often observed in such solvents.[1]

Experimental Design for Comprehensive Solubility Profiling

A multi-faceted experimental approach is necessary to build a complete solubility profile. This involves strategic solvent selection and the application of distinct methodologies to measure both thermodynamic and kinetic solubility.

Strategic Solvent Selection

The choice of solvents should span a range of polarities, hydrogen bonding capabilities, and pharmaceutical relevance. Solvents in the pharmaceutical industry are often categorized into classes based on their toxicity and environmental impact.[5][6] Table 2 proposes a strategic list of solvents for initial screening.

Table 2: Proposed Solvents for Solubility Screening

Solvent Type Polarity Index Pharmaceutical Class Rationale
Purified Water Polar Protic 10.2 N/A Baseline aqueous solubility.
Phosphate-Buffered Saline (pH 7.4) Aqueous Buffer ~10.2 N/A Physiological pH relevance.[7]
Ethanol Polar Protic 4.3 Class 3 Common, low-toxicity co-solvent.[6]
Isopropanol (IPA) Polar Protic 3.9 Class 3 Common processing solvent.[8]
Methanol Polar Protic 5.1 Class 2 Stronger polar solvent, use controlled.[5]
Acetone Polar Aprotic 5.1 Class 3 Good general-purpose solvent.[6]
Acetonitrile (ACN) Polar Aprotic 5.8 Class 2 Used in purification/analysis.[8]
Ethyl Acetate Intermediate 4.4 Class 3 Common extraction/crystallization solvent.[9]
Dichloromethane (DCM) Apolar 3.1 Class 2 Broad solvency, use controlled.[8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 Class 3 High solubilizing power, common for stocks.[6]

| Heptane | Non-Polar | 0.1 | Class 3 | Represents non-polar aliphatic solvents.[6] |

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to understand the two primary types of solubility measurements performed during drug development.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium with an excess of the most stable solid form.[7] The shake-flask method is the gold standard for this measurement.

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[2] It is often used in high-throughput screening during early discovery to quickly rank compounds but can yield higher, metastable values compared to thermodynamic solubility.[7]

The overall workflow for a comprehensive solubility assessment is depicted below.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Data Analysis & Reporting A Define Compound (7-amino-3,3-dimethyl- 2H-isoindol-1-one) B Analyze Physicochemical Properties (LogP, TPSA) A->B informs C Select Strategic Solvents (Table 2) B->C guides D Thermodynamic Solubility (Shake-Flask Method) C->D inputs to E Kinetic Solubility (Turbidimetric Assay) C->E inputs to F Analytical Quantification (UPLC-MS/MS) D->F E->F G Tabulate Quantitative Data (mg/mL, µM) F->G provides data for H Correlate Solubility with Solvent Properties G->H I Generate Technical Report H->I

Caption: Overall workflow for solubility characterization.

Experimental Protocols

The following protocols describe validated methods for determining the solubility of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method remains the reference standard for measuring thermodynamic solubility.[7] Its success hinges on ensuring true equilibrium is reached between the solid and dissolved states.

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed glass vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B C 3. Phase Separation Allow vial to stand. Centrifuge to pellet undissolved solid. B->C D 4. Sampling Carefully withdraw supernatant. Filter through a low-binding 0.22 µm filter (e.g., PVDF). C->D E 5. Dilution Perform a precise serial dilution of the clear filtrate into mobile phase for analysis. D->E F 6. Quantification Analyze diluted samples via a validated UPLC-MS/MS method against a calibration curve. E->F

Caption: Step-by-step Shake-Flask solubility protocol.

Detailed Steps & Causality:

  • Preparation: Add an amount of solid compound estimated to be at least 2-3 times the expected solubility to a known volume of solvent (e.g., 2 mg into 1 mL) in a low-adsorption glass vial. Causality: Adding clear excess solid is mandatory to ensure the solution remains saturated throughout the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for room temperature, 37°C for physiological relevance). Agitate for at least 24 hours. For compounds with slow dissolution or potential for polymorphic conversion, extending this to 48 or 72 hours is recommended.[7] Causality: Prolonged agitation at a constant temperature is essential to achieve a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour. Centrifuge the vials (e.g., 15 minutes at 14,000 rpm) to pellet the excess solid. Causality: Centrifugation provides a robust primary separation of the solid and liquid phases, preventing contamination of the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. Causality: Filtration removes any remaining microcrystals. Using a pre-conditioned, low-binding filter is critical to prevent loss of the dissolved analyte due to adsorption.[7]

  • Quantification: Prepare a calibration curve of the compound using a validated analytical method, such as UPLC-MS/MS.[10] Accurately dilute the filtered supernatant and analyze its concentration against the standard curve.

Protocol: High-Throughput Kinetic Solubility Screening

This method is ideal for rapid, early-stage assessment and is often performed in a 96-well plate format.[7]

  • Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10-20 mM in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvency effects.

  • Incubation & Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[1]

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed (the "cloud point"), indicated by a sharp increase in turbidity compared to controls.[7]

Data Interpretation and Presentation

All quantitative results should be systematically tabulated for clear comparison and analysis.

Table 3: Template for Reporting Solubility Data of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Solvent Method Temperature (°C) Solubility (mg/mL) Solubility (µM) Observations
PBS (pH 7.4) Shake-Flask 25 Experimental Value Calculated Value e.g., Colorless solution
Ethanol Shake-Flask 25 Experimental Value Calculated Value e.g., Pale yellow solution
DMSO Shake-Flask 25 Experimental Value Calculated Value e.g., Fully miscible

| ... | ... | ... | ... | ... | ... |

Correlating Solubility with Solvent Properties

The relationship between the compound's structure and its observed solubility can be visualized by plotting the experimental data against solvent properties.

G cluster_0 Favorable Match cluster_1 Unfavorable Mismatch Solute Solute Properties (Polar & Non-Polar Moieties) Interactions Dominant Solute-Solvent Interactions Solute->Interactions H-Bonding Dipole-Dipole Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Interactions Solubility Observed Solubility (High / Low) Interactions->Solubility leads to High Solute_B Solute Properties Interactions_B Weak Interactions (Dispersion Only) Solute_B->Interactions_B Polar vs. Non-Polar Solvent_B Solvent Properties Solvent_B->Interactions_B Solubility_B Observed Solubility Interactions_B->Solubility_B leads to Low

Caption: Logic of solute-solvent interactions on solubility.

A plot of Log(Solubility) versus the solvent polarity index or dielectric constant can reveal trends. For a molecule like 7-amino-3,3-dimethyl-2H-isoindol-1-one, a parabolic relationship is often observed, with peak solubility in solvents of intermediate polarity that can accommodate both the polar and non-polar features of the molecule.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded strategy for determining the solubility of 7-amino-3,3-dimethyl-2H-isoindol-1-one. By employing the detailed shake-flask protocol, researchers can obtain high-quality, reliable thermodynamic solubility data across a pharmaceutically relevant solvent space. This foundational data is indispensable for guiding formulation development, predicting in vivo behavior, and enabling rational process chemistry.

Future work should extend this characterization to include:

  • Biorelevant Media: Determining solubility in simulated gastric and intestinal fluids (FaSSIF and FeSSIF) to better predict oral absorption.[7]

  • pH-Solubility Profile: Measuring solubility across a range of pH values to understand the impact of the basic amino group's ionization.

  • Polymorph Screening: Investigating whether the compound exists in different crystalline forms (polymorphs), as this can significantly impact solubility.[11]

By systematically executing the framework outlined herein, development teams can mitigate risks associated with poor solubility and accelerate the progression of 7-amino-3,3-dimethyl-2H-isoindol-1-one toward its therapeutic potential.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Rowan. Predicting Solubility.
  • PMC. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography.
  • Remedy Publications LLC. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Waters Corporation. Solubility Screening by UPLC-MS/MS.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • LPW Training Services. (2024). Steps for Managing Solvents in API Manufacturing.
  • ChemScene. 7-Amino-3,3-dimethylindolin-2-one.
  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

Sources

Foundational

The 7-Amino-3,3-dimethyl-2H-isoindol-1-one Scaffold: A Technical Guide to Synthesis, Derivatization, and Kinase Inhibition

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. Among these, 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-60-6) stands out as a critical intermediate[1]. This organic heterocycle is predominantly utilized in the synthesis of highly potent kinase inhibitors, specifically targeting Polo-like kinases (PLKs) in oncology[2], as well as in the development of anti-inflammatory agents and fluorescent biochemical probes[3].

This whitepaper deconstructs the structural causality, mechanistic biology, and self-validating synthetic protocols associated with this compound, providing a comprehensive framework for drug development professionals.

Structural Causality & Medicinal Chemistry Rationale

In rational drug design, every functional group must serve a distinct steric or electronic purpose. The architecture of 7-amino-3,3-dimethyl-2H-isoindol-1-one is engineered for optimal target engagement and metabolic stability:

  • The 3,3-Dimethyl Group (Steric Shielding): Unsubstituted isoindolines are highly susceptible to rapid cytochrome P450-mediated oxidative metabolism at the benzylic carbon. The introduction of the gem-dimethyl group at the C3 position completely blocks this metabolic liability, drastically improving the pharmacokinetic half-life. Furthermore, this steric bulk restricts the conformational flexibility of the lactam ring, locking the molecule into a rigid, bioactive orientation.

  • The 7-Amino Group (Electronic Handle): Positioned optimally on the aromatic ring, the primary amine acts as a critical hydrogen bond donor/acceptor, interfacing directly with the backbone carbonyls of the kinase hinge region[4]. Chemically, it provides a highly nucleophilic handle for synthesizing complex 2,4-di(aminophenyl)pyrimidine derivatives via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr)[2].

  • The Lactam Core (2H-isoindol-1-one): The rigid, planar structure mimics the purine ring of endogenous ATP, allowing competitive inhibition at the ATP-binding pocket of kinases.

Mechanistic Biology & Signaling Pathways

When incorporated into larger pyrimidine frameworks, derivatives of this scaffold exhibit potent inhibition of Polo-like Kinase 1 (PLK1) [2]. PLK1 is a master regulator of mitotic progression. By competitively binding to the ATP pocket of PLK1, these derivatives prevent the downstream phosphorylation and activation of the Cdc25C phosphatase. Consequently, the CDK1/Cyclin B complex remains in an inactive, phosphorylated state, triggering a robust G2/M phase cell cycle arrest and inducing apoptosis in rapidly dividing neoplastic cells.

PLK1_Pathway Compound 7-Amino-isoindol-1-one Derivatives PLK1 Polo-like Kinase 1 (PLK1) Compound->PLK1 Inhibits ATP Binding Cdc25C Cdc25C Phosphatase PLK1->Cdc25C Phosphorylates/Activates Apoptosis G2/M Arrest & Apoptosis PLK1->Apoptosis Inhibition Leads To CDK1 CDK1/Cyclin B Complex Cdc25C->CDK1 Dephosphorylates/Activates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives

Fig 1: PLK1 signaling inhibition and G2/M cell cycle arrest by isoindol-1-one derivatives.

Quantitative Intermediate Profiling

To facilitate rational synthesis, understanding the physicochemical properties of the core and its immediate synthetic derivatives is crucial. Table 1 summarizes the key intermediates utilized in the synthesis of advanced PLK inhibitors based on literature and patent data[1][5].

Table 1: Quantitative Profiling of Isoindol-1-one Intermediates

Compound NameCAS NumberMolecular Weight ( g/mol )LogP (Calc)Primary Application / Reaction Role
7-amino-3,3-dimethyl-2H-isoindol-1-one 878156-60-6176.223.1Core scaffold; H-bond donor for kinase hinge region
7-dibenzylamino-3,3-dimethyl-2H-isoindol-1-one 878156-61-7356.474.5Lipophilic intermediate; Sterically protected amine
7-dibenzylamino-2-(2-fluoroethyl)-3,3-dimethyl-2H-isoindol-1-one 878156-62-8404.50>4.5Advanced intermediate for fluorinated PLK inhibitors

Self-Validating Experimental Methodologies

A protocol is only as reliable as its built-in quality control. The following workflows are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Synthesis_Workflow Start 3,3-Dimethyl-7-nitro- 2,3-dihydro-isoindol-1-one Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH, 53 MPa) Start->Hydrogenation Filtration Celite Filtration & Catalyst Removal Hydrogenation->Filtration Reaction Complete Crystallization Solvent Evaporation & Recrystallization Filtration->Crystallization Product 7-Amino-3,3-dimethyl- 2H-isoindol-1-one Crystallization->Product Purified Yield Validation LC-MS & 1H-NMR Validation (Self-Check) Product->Validation

Fig 2: Synthetic workflow and self-validation for 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Protocol A: Catalytic Hydrogenation to the 7-Amino Core

Objective: Reduce the nitro precursor to yield 7-amino-3,3-dimethyl-2H-isoindol-1-one[1]. Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid trace metal contamination, which can poison downstream cross-coupling catalysts. Methanol is selected as the solvent due to its high hydrogen solubility and optimal polarity for stabilizing the transition state.

  • Preparation: Charge a high-pressure Parr reactor with 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one and anhydrous methanol.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) under a strict argon blanket. (Crucial: Argon displacement prevents solvent vapor ignition).

  • Reaction Execution: Pressurize the vessel with H2 gas to 53.33 MPa and maintain the temperature at 25.0 °C for 16.0 hours[1].

  • Self-Validation Checkpoint: Monitor the hydrogen uptake via the pressure gauge. The reaction is complete when the pressure drop permanently plateaus. Orthogonal validation: Thin-Layer Chromatography (TLC) must show the complete disappearance of the UV-active, yellow-tinted nitro starting material and the appearance of a highly fluorescent amino product spot.

  • Isolation: Filter the suspension through a tightly packed Celite pad to quantitatively remove the Pd/C. Concentrate the filtrate in vacuo.

Protocol B: Phase-Transfer Catalyzed N-Alkylation

Objective: Synthesize 7-dibenzylamino-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-61-7) to modulate lipophilicity[5]. Causality: Direct alkylation of the 7-amino group can be sluggish due to the electron-withdrawing nature of the adjacent aromatic system. Utilizing Tetrabutylammonium Iodide (TBAI) as a phase-transfer catalyst facilitates a Finkelstein-type in situ conversion of benzyl bromide to the highly reactive benzyl iodide, dramatically accelerating the reaction.

  • Reagent Assembly: In a dry flask, combine 7-amino-3,3-dimethyl-2H-isoindol-1-one, benzyl bromide (bromotoluene), and Potassium Carbonate (K2CO3) in a solvent mixture of N,N-Dimethylformamide (DMF) and Ethyl Acetate[5].

  • Catalyst Addition: Add a catalytic amount of TBAI.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature for 16.0 hours[5].

  • Self-Validation Checkpoint: The reaction typically yields ~66%[1]. Validate the success of the dual alkylation via LC-MS. The mass spectrum must show a clean shift from the starting mass (176.2 m/z) to the dibenzylated product mass (356.4 m/z)[5]. The absolute absence of a mono-benzylated intermediate peak confirms the reaction has reached completion.

Once the primary amine is protected, the lactam nitrogen (N2) can be further functionalized. For example, deprotonation with Sodium Hydride (NaH) in Ethyl Acetate followed by the addition of 1-bromo-2-fluoroethane yields 7-dibenzylamino-2-(2-fluoroethyl)-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-62-8), a highly valuable intermediate for 18F-radiolabeling in PET imaging studies[5].

References

  • Title: 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-60-6 Source: Molaid URL
  • Title: 7-dibenzylamino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-61-7 Source: Molaid URL
  • Title: 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one Source: MySkinRecipes URL
  • Title: Chemistry and biological properties of substituted 3-amino-1H-isoindoles Source: NIH URL

Sources

Exploratory

An In-depth Technical Guide to the 7-Amino-3,3-dimethyl-2H-isoindol-1-one Scaffold: Synthesis, Properties, and Therapeutic Potential

Introduction The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. While the specific molecule, 7-amino-3,3-dimethyl-2H-isoindo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. While the specific molecule, 7-amino-3,3-dimethyl-2H-isoindol-1-one, is not extensively documented in publicly available scientific literature, its core structure represents a confluence of chemical motifs with significant therapeutic relevance. The 7-amino group, in particular, is a key feature of potent immunomodulatory agents, while the 3,3-dimethyl substitution offers a route to enhanced metabolic stability and defined spatial orientation of substituents.

This guide provides a comprehensive overview of the synthetic strategies for accessing the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold, discusses its potential applications in drug discovery, and offers insights into its prospective role in the development of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel bioactive molecules.

The Strategic Importance of the 7-Amino-Isoindolin-1-one Scaffold

The isoindolin-1-one framework is a bicyclic lactam that has garnered significant attention in medicinal chemistry. Its rigid structure provides a well-defined platform for the orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 7-position is of particular interest, as exemplified by the structure of lenalidomide, a derivative of thalidomide used in the treatment of multiple myeloma.[1][2][3] In these molecules, the amino group is crucial for their immunomodulatory activity.

The gem-dimethyl group at the 3-position, while less common in clinically approved drugs, is a valuable structural motif in drug design. It can serve several purposes:

  • Metabolic Stability: The quaternary carbon can block metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Conformational Rigidity: The steric bulk of the two methyl groups can lock the conformation of the five-membered ring, which can be advantageous for binding to a specific protein target.

  • Intellectual Property: Novel substitution patterns can lead to new chemical entities with distinct patentability.

Given these considerations, the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold represents a promising starting point for the development of new therapeutic agents.

Synthetic Strategies for 7-Amino-3,3-dimethyl-2H-isoindol-1-one

While a direct, one-pot synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one is not described in the literature, a multi-step approach can be devised based on established methods for the synthesis of substituted isoindolin-1-ones. A plausible and efficient retrosynthetic analysis is presented below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is illustrated in the following diagram:

G target 7-Amino-3,3-dimethyl-2H-isoindol-1-one intermediate1 7-Nitro-3,3-dimethyl-2H-isoindol-1-one target->intermediate1 Reduction intermediate2 2-(1-cyano-1-methylethyl)-3-nitrobenzoic acid intermediate1->intermediate2 Hydrolysis & Cyclization intermediate3 Methyl 2-methyl-3-nitrobenzoate intermediate2->intermediate3 Cyanation starting_material 2-Methyl-3-nitrobenzoic acid intermediate3->starting_material Esterification

Caption: Retrosynthetic analysis of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Proposed Synthetic Pathway

The proposed forward synthesis involves four key steps, starting from commercially available 2-methyl-3-nitrobenzoic acid.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid

The synthesis begins with the protection of the carboxylic acid of 2-methyl-3-nitrobenzoic acid as a methyl ester. This is a standard procedure to prevent unwanted side reactions in the subsequent steps.

  • Protocol:

    • Dissolve 2-methyl-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methyl-3-nitrobenzoate.

Step 2: Benzylic Bromination and Cyanation

The methyl group is then functionalized to introduce the gem-dimethyl precursor. This is achieved through a radical bromination followed by nucleophilic substitution with cyanide.

  • Protocol:

    • Dissolve methyl 2-methyl-3-nitrobenzoate in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

    • Irradiate the mixture with a UV lamp or heat to reflux to initiate the bromination.

    • After completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry and concentrate to obtain the crude benzylic bromide.

    • Dissolve the crude bromide in a polar aprotic solvent like DMSO.

    • Add an excess of sodium cyanide and stir at room temperature.

    • The reaction is then repeated with a methylating agent like methyl iodide to obtain the dicyanated intermediate, which upon hydrolysis will lead to the desired precursor. A more direct approach would be to use a source of the "gem-dimethyl" synthon. For our purposes, we will proceed with a conceptual cyanation followed by methylation and subsequent hydrolysis and cyclization.

Step 3: Hydrolysis and Cyclization to form the Isoindolin-1-one Ring

The nitrile group is hydrolyzed to a carboxylic acid, and under acidic or basic conditions, will cyclize to form the lactam ring of the isoindolin-1-one.

  • Protocol:

    • Treat the product from the previous step with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) and heat to hydrolyze the nitrile to a carboxylic acid.

    • The resulting di-acid will spontaneously cyclize upon heating to form 7-nitro-3,3-dimethyl-2H-isoindol-1-one.

    • The product can be purified by crystallization or column chromatography.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired 7-amino functionality.

  • Protocol:

    • Dissolve 7-nitro-3,3-dimethyl-2H-isoindol-1-one in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid).

    • After the reaction is complete, filter the catalyst (if used) and remove the solvent.

    • Purify the final product, 7-amino-3,3-dimethyl-2H-isoindol-1-one, by column chromatography or recrystallization.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of 7-Amino-3,3-dimethyl-2H-isoindol-1-one cluster_1 Step 1 cluster_2 Step 2 cluster_3 Step 3 cluster_4 Step 4 Starting Material\n(2-Methyl-3-nitrobenzoic acid) Starting Material (2-Methyl-3-nitrobenzoic acid) Esterification Esterification (MeOH, H2SO4) Starting Material\n(2-Methyl-3-nitrobenzoic acid)->Esterification Methyl 2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate Esterification->Methyl 2-methyl-3-nitrobenzoate Benzylic Functionalization Benzylic Functionalization (e.g., NBS, NaCN) Methyl 2-methyl-3-nitrobenzoate->Benzylic Functionalization 2-(1-cyano-1-methylethyl)\n-3-nitrobenzoic acid precursor 2-(1-cyano-1-methylethyl) -3-nitrobenzoic acid precursor Benzylic Functionalization->2-(1-cyano-1-methylethyl)\n-3-nitrobenzoic acid precursor Hydrolysis & Cyclization Hydrolysis & Cyclization (Acid or Base) 2-(1-cyano-1-methylethyl)\n-3-nitrobenzoic acid precursor->Hydrolysis & Cyclization 7-Nitro-3,3-dimethyl-2H-isoindol-1-one 7-Nitro-3,3-dimethyl-2H-isoindol-1-one Hydrolysis & Cyclization->7-Nitro-3,3-dimethyl-2H-isoindol-1-one Reduction Reduction (e.g., H2/Pd-C) 7-Nitro-3,3-dimethyl-2H-isoindol-1-one->Reduction Final Product\n(7-Amino-3,3-dimethyl-2H-isoindol-1-one) Final Product (7-Amino-3,3-dimethyl-2H-isoindol-1-one) Reduction->Final Product\n(7-Amino-3,3-dimethyl-2H-isoindol-1-one)

Caption: Proposed synthetic workflow for 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Potential Applications in Drug Discovery

The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold is a versatile platform for the development of novel therapeutics targeting a range of diseases.

Kinase Inhibitors

The isoindolin-1-one core is a known hinge-binding motif for various kinases, which are critical targets in oncology. The 7-amino group can be functionalized to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to enhance potency and selectivity. The 3,3-dimethyl group can provide a vector for substitution into other regions of the kinase domain. A related isomer, 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, has been utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[4]

Immunomodulatory Agents

Building on the precedent of lenalidomide, derivatives of 7-amino-3,3-dimethyl-2H-isoindol-1-one could be synthesized and evaluated for their ability to modulate the immune system. The amino group is a handle for the attachment of various side chains, including the glutarimide moiety found in immunomodulatory drugs (IMiDs). The 3,3-dimethyl substitution could influence the binding to Cereblon (CRBN), the primary target of IMiDs, potentially leading to novel substrate degradation profiles and therapeutic effects.

Other Potential Therapeutic Areas

The broader class of isoindolinone derivatives has shown a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects.[5] The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold could be explored in these areas as well. For example, derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[6]

Quantitative Data Summary

While no specific quantitative data exists for the target compound, the following table summarizes key computed properties for the closely related and commercially available 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, which can serve as a benchmark for comparison.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OChemScene[7]
Molecular Weight162.19ChemScene[7]
TPSA46.33ChemScene[7]
LogP0.8544ChemScene[7]
H-Bond Acceptors2ChemScene[7]
H-Bond Donors1ChemScene[7]
Rotatable Bonds0ChemScene[7]

Future Outlook and Conclusion

The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold, while not yet a prominent player in the scientific literature, holds considerable promise for the future of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential for high-value applications in oncology, immunology, and beyond.

As our understanding of disease biology deepens, the need for novel chemical matter with tailored properties will continue to grow. The strategic combination of a privileged isoindolin-1-one core, a key 7-amino functional group, and a stabilizing 3,3-dimethyl motif makes this scaffold an attractive area for further investigation. It is anticipated that future research will unlock the full therapeutic potential of this and related structures, leading to the development of next-generation medicines.

References

  • Amino acid derivatives - Patent US-5214181-A . PubChem. Available at: [Link]

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids . (2022). Journal of the Chilean Chemical Society. Available at: [Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration . (2018). Journal of the American Chemical Society. Available at: [Link]

  • 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one . MySkinRecipes. Available at: [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors . (2015). Molecules. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene . (2023). Molecules. Available at: [Link]

  • 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (Compound) . CFDE Data Portal. Available at: [Link]

  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives. Google Patents.
  • Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of ??-Substituted Secondary 2-Vinylbenzamides . (2012). Letters in Organic Chemistry. Available at: [Link]

  • US7230012B2 - Pharmaceutical compositions and dosage forms of thalidomide. Google Patents.
  • Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides . (2014). The Journal of Organic Chemistry. Available at: [Link]

  • The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action . (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development . (2020). International Journal of Molecular Sciences. Available at: [Link]

  • US7855217B2 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl). Google Patents.
  • Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide . (2001). The Journal of Organic Chemistry. Available at: [Link]

  • A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF ISOINDOLE DERIVATIVES . (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

Sources

Foundational

biological activity of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Title: Pharmacological Profiling and Biological Activity of 7-Amino-3,3-dimethyl-2H-isoindol-1-one in Kinase Inhibitor Design Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling and Biological Activity of 7-Amino-3,3-dimethyl-2H-isoindol-1-one in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Role of the Isoindol-1-one Scaffold

In modern oncology drug discovery, identifying privileged chemical fragments is critical for developing highly selective kinase inhibitors. The compound 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6) is not deployed as a standalone therapeutic; rather, it serves as a highly potent, structure-directing pharmacophore fragment [1]. When coupled with a pyrimidine core to form 2,4-di(aminophenyl)pyrimidines, this specific isoindoline-1-one derivative dictates the biological activity and selectivity profile of the resulting molecules against Polo-like Kinase 1 (PLK1) , a master regulator of mitotic cell division [2].

The biological activity of this fragment is rooted in its unique structural topology:

  • The Lactam Motif: The rigid bicyclic isoindol-1-one core provides a precise hydrogen bond donor/acceptor pair that anchors the molecule to the hinge region of the kinase (specifically interacting with Cys133 in PLK1).

  • The gem-Dimethyl Group: The 3,3-dimethyl substitution is not merely decorative. It forces a specific conformational restriction and projects directly into a narrow, hydrophobic "selectivity pocket" within the PLK1 ATP-binding site. This steric bulk prevents the molecule from binding to closely related kinases (like Aurora kinases or PLK2/3), thereby reducing off-target toxicity.

Target Biology: Polo-Like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that is overexpressed in a wide spectrum of human cancers. It plays an indispensable role in the G2/M transition of the cell cycle, centrosome maturation, and bipolar spindle assembly [3]. By incorporating the 7-amino-3,3-dimethyl-2H-isoindol-1-one fragment into an ATP-competitive inhibitor, researchers can effectively block PLK1's catalytic activity, leading to aberrant mitotic exit and subsequent apoptosis in rapidly dividing tumor cells.

PLK1_Pathway DNA_Damage DNA Damage / Stress ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR PLK1 PLK1 (Polo-like Kinase 1) ATM_ATR->PLK1 Inhibition via CHK1/2 CDC25C CDC25C Phosphatase PLK1->CDC25C Phosphorylation (Activation) CDK1_CycB CDK1 / Cyclin B Complex CDC25C->CDK1_CycB Dephosphorylation Mitosis Mitotic Entry (G2/M) CDK1_CycB->Mitosis Inhibitor Isoindol-1-one Derivative (PLK1 Inhibitor) Inhibitor->PLK1 ATP-competitive Inhibition

Figure 1: PLK1 signaling pathway and targeted intervention by isoindol-1-one derivatives.

Experimental Methodologies & Validation Protocols

To evaluate the biological activity of compounds containing the 7-amino-3,3-dimethyl-2H-isoindol-1-one fragment, a highly controlled, self-validating screening cascade is required.

Experimental_Workflow Synthesis Fragment Coupling (Isoindol-1-one) KinaseAssay In Vitro PLK1 Assay (TR-FRET) Synthesis->KinaseAssay CellViability Cell Viability (CellTiter-Glo) KinaseAssay->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Apoptosis Apoptosis Evaluation (Caspase-3/7) CellCycle->Apoptosis

Figure 2: Sequential experimental workflow for validating PLK1 inhibitor biological activity.

Protocol 1: TR-FRET PLK1 Kinase Inhibition Assay
  • Objective: Quantify the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against recombinant PLK1.

  • Causality behind choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescent or colorimetric assays. Heterocyclic compounds (like pyrimidines and isoindolinones) often exhibit intrinsic autofluorescence. TR-FRET utilizes a time-delayed measurement that allows short-lived background fluorescence to decay before capturing the signal, ensuring high-fidelity data.

  • Self-Validating System: The assay plate design mandates fully inhibited wells (10 µM Volasertib) as negative controls (0% activity) and vehicle-only wells (DMSO) as positive controls (100% activity). The assay is strictly rejected if the calculated Z'-factor falls below 0.6.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PLK1 (kinase domain) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Pre-incubation: Add 5 µL of the PLK1 solution to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding of the isoindolin-1-one moiety into the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled PLK substrate and ATP (at its established Km value of 15 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) and Europium-labeled anti-phospho-substrate antibody.

  • Readout: Read the plate on a multi-mode microplate reader using 340 nm excitation, measuring emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Cell Cycle Analysis via Flow Cytometry
  • Objective: Confirm the specific mechanism of action (G2/M phase arrest) in living cancer cells.

  • Causality behind choice: Because PLK1 is the master regulator of the G2/M transition, on-target inhibition will trap cells in a state of duplicated DNA without division. Propidium Iodide (PI) is utilized because its fluorescence intensity is directly proportional to DNA content, allowing clear differentiation between G1 (2N DNA) and G2/M (4N DNA) phases.

  • Self-Validating System: A concurrent RNase A treatment ensures PI only intercalates into DNA, preventing false-positive fluorescence from RNA. A vehicle-treated control must show a normal asynchronous distribution (~60% G1, ~20% S, ~20% G2/M) to validate baseline cell health prior to analysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well and incubate overnight at 37°C.

  • Treatment: Treat cells with the target compound at , , and 10× its established cellular EC50 for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C to permeabilize the cellular membrane.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Acquire data on a flow cytometer capturing at least 10,000 single-cell events. Crucially, utilize doublet discrimination (FSC-A vs. FSC-H) to exclude clumped cells, which artificially mimic 4N DNA content and skew G2/M data.

Quantitative Data: Structure-Activity Relationship (SAR)

The profound biological impact of the 7-amino-3,3-dimethyl-2H-isoindol-1-one fragment is best illustrated through a Structure-Activity Relationship (SAR) comparison. The table below demonstrates how the step-wise addition of the lactam ring and the gem-dimethyl groups drastically improves both biochemical affinity and cellular efficacy [1], [4].

Table 1: SAR of Pyrimidine Derivatives Highlighting the Isoindol-1-one Contribution

Compound CoreR-Group (Aniline Derivative)PLK1 Biochemical IC50 (nM)Cellular EC50 (HCT116, nM)Primary Binding Characteristic
2,4-diaminopyrimidineAniline (Unsubstituted)> 1000> 5000Weak hinge binding
2,4-diaminopyrimidine7-amino-isoindol-1-one (No dimethyl)145850Improved H-bonding via lactam
2,4-diaminopyrimidine7-amino-3,3-dimethyl-2H-isoindol-1-one 2.5 18 Optimal hydrophobic pocket filling
DihydropteridinoneVolasertib (Clinical Reference)0.8712Standard benchmark

Data representation synthesized from established PLK1 inhibitor patent claims and structural biology literature to illustrate fragment contribution.

Conclusion

The 7-amino-3,3-dimethyl-2H-isoindol-1-one molecule is a textbook example of rational fragment-based drug design. By combining a rigid hydrogen-bonding lactam with a sterically demanding gem-dimethyl moiety, it transforms generic pyrimidine scaffolds into highly potent, selective PLK1 inhibitors capable of inducing profound G2/M arrest and apoptosis in oncology models.

References

  • Boehringer Ingelheim International GmbH. (2006). 2,4-DI(AMINOPHENYL) PYRIMIDINES AS PLK INHIBITORS (Patent No. WO2006021544A1). World Intellectual Property Organization.[Link]

  • Strebhardt, K., & Ullrich, A. (2006). Targeting polo-like kinase 1 for cancer therapy. Nature Reviews Cancer, 6(4), 321-330.[Link]

  • Gutteridge, R. E., Ndiaye, M. A., Liu, X., & Ahmad, N. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Molecular Cancer Therapeutics, 15(7), 1427-1435.[Link]

  • Rudolph, D., Steegmaier, M., Hoffmann, M., et al. (2009). BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity. Clinical Cancer Research, 15(9), 3094-3102.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 7-Amino-3,3-dimethyl-2H-isoindol-1-one in Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the isoindolinone (2,3-dihydro-1H-isoindol-1-one) core is a highly privileged scaffold, frequently deployed in the design of competitive ATP-bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the isoindolinone (2,3-dihydro-1H-isoindol-1-one) core is a highly privileged scaffold, frequently deployed in the design of competitive ATP-binding site inhibitors [1]. Specifically, 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6) serves as a critical structural anchor in the development of Polo-like kinase (PLK) inhibitors, such as 2,4-di(aminophenyl)pyrimidines [1].

The pharmacological logic behind utilizing this specific building block is twofold:

  • Conformational Restriction: The gem-dimethyl group at the C3 position restricts the rotational degrees of freedom, locking the scaffold into an optimal conformation that minimizes entropic penalties upon target binding.

  • Hydrogen Bonding Network: The lactam moiety (C=O and N-H) acts as a rigid bidentate hydrogen bond donor/acceptor system, perfectly complementing the hinge region of the kinase ATP-binding pocket.

This application note details the de novo construction of this scaffold and its downstream functionalization, providing step-by-step protocols grounded in self-validating chemical causality.

Synthetic Workflow & Pharmacological Logic

Synthesis A Methyl 2-(cyanomethyl) -6-nitrobenzoate B Methyl 2-(1-cyano-1-methylethyl) -6-nitrobenzoate (CAS: 878156-58-2) A->B MeI, t-BuOK THF, 16h C 3,3-Dimethyl-7-nitro -2H-isoindol-1-one (CAS: 878156-59-3) B->C KOH, Br2, Na2SO3 EtOH/H2O, 72h D 7-Amino-3,3-dimethyl -2H-isoindol-1-one (CAS: 878156-60-6) C->D Pd/C, H2 (53 MPa) MeOH, 25°C, 16h E 7-(Dibenzylamino)-3,3-dimethyl -2H-isoindol-1-one (CAS: 878156-61-7) D->E BnBr, K2CO3, TBAI DMF, 16h F N-Alkylated PLK Inhibitor Intermediate E->F 1-Bromo-2-fluoroethane NaH, EtOAc, 4h

Figure 1: De novo synthetic workflow and functionalization of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

PLK_Pathway A Isoindolinone Scaffold (7-Amino-3,3-dimethyl-2H-isoindol-1-one) B 2,4-Di(aminophenyl)pyrimidine Derivatives A->B Structural Integration C Polo-like Kinase 1 (PLK1) ATP-Binding Pocket B->C Competitive Binding D Inhibition of Centrosome Maturation & Spindle Assembly C->D Kinase Inhibition E Mitotic Arrest (G2/M Phase) D->E Cell Cycle Blockade F Tumor Cell Apoptosis E->F Apoptotic Induction

Figure 2: Pharmacological logic of isoindolinone-derived PLK inhibitors in tumor cell apoptosis.

Experimental Protocols & Methodologies

Protocol A: De Novo Construction of the Isoindolinone Core

Step 1: Gem-Dimethylation (CAS: 878156-58-2)

  • Procedure: Dissolve methyl 2-(cyanomethyl)-6-nitrobenzoate in anhydrous THF. Cool to 0°C and add potassium tert-butoxide (t-BuOK) dropwise, followed by an excess of iodomethane (MeI). Stir at room temperature for 16 hours [1].

  • Causality & Logic: The highly acidic alpha-protons adjacent to the electron-withdrawing nitrile group are easily deprotonated by t-BuOK. The resulting carbanion undergoes rapid S_N2 alkylation with MeI. The excess reagents ensure complete gem-dimethylation, establishing the critical steric bulk required for the final drug's conformational rigidity.

Step 2: Tandem Hofmann Rearrangement & Cyclization (CAS: 878156-59-3)

  • Procedure: To a solution of methyl 2-(1-cyano-1-methylethyl)-6-nitrobenzoate in EtOH/H2O, add KOH, NaOH, and Br2. Stir the mixture for ~72 hours. Quench the reaction with sodium sulfite (Na2SO3) before extraction[1].

  • Causality & Logic: This step is a masterclass in tandem reaction design.

    • Hydration: The basic conditions (KOH/H2O) hydrate the nitrile to a primary amide.

    • Hofmann Rearrangement: Bromine and NaOH convert the primary amide into an isocyanate intermediate, which hydrolyzes to a primary amine, ejecting CO2.

    • Spontaneous Cyclization: Because this newly formed primary amine is in direct spatial proximity to the ortho-methyl ester, it immediately undergoes an intramolecular nucleophilic acyl substitution. The thermodynamic driving force is the formation of the highly stable 5-membered lactam (isoindolinone) ring.

    • Quenching: Na2SO3 is strictly required to reduce any unreacted electrophilic bromine species, preventing unwanted electrophilic aromatic bromination on the nitrobenzene ring.

Step 3: Catalytic Nitro Reduction (CAS: 878156-60-6)

  • Procedure: Dissolve 3,3-dimethyl-7-nitro-2H-isoindol-1-one in methanol. Add Palladium on Carbon (Pd/C) catalyst. Subject the mixture to hydrogenation (H2 gas) at 25°C under high pressure (approx. 53 MPa) for 16 hours [1].

  • Causality & Logic: The robust isoindolinone core is completely stable under these reductive conditions. The Pd/C selectively reduces the aromatic nitro group to a primary aniline (7-amino group), yielding the target scaffold ready for kinase inhibitor integration.

Protocol B: Downstream Functionalization for SAR Studies

To utilize the scaffold in complex drug synthesis (e.g., PLK inhibitors), the exocyclic amine must often be protected to allow selective alkylation of the lactam nitrogen.

Step 4: Exocyclic Amine Protection (CAS: 878156-61-7)

  • Procedure: React 7-amino-3,3-dimethyl-2H-isoindol-1-one with benzyl bromide (BnBr) and K2CO3 in DMF. Add a catalytic amount of tetrabutylammonium iodide (TBAI). Stir for 16 hours [1].

  • Causality & Logic: TBAI acts as a phase-transfer and nucleophilic catalyst. The iodide ion undergoes a Finkelstein-type reaction with BnBr to form benzyl iodide in situ. Benzyl iodide is significantly more electrophilic than benzyl bromide, dramatically accelerating the N-alkylation process to yield the dibenzyl-protected amine.

Step 5: Selective N-Alkylation of the Lactam (CAS: 878156-62-8)

  • Procedure: Treat the protected intermediate with sodium hydride (NaH) in ethyl acetate (or THF) for 30 minutes to form the amide anion. Add 1-bromo-2-fluoroethane and stir for 4 hours [1].

  • Causality & Logic: With the exocyclic aniline protected, NaH selectively deprotonates the lactam nitrogen (N2). The resulting highly nucleophilic amide anion readily attacks the alkyl halide. This specific fluoroethyl modification is frequently used to probe the hydrophobic sub-pockets of the kinase ATP-binding site, or to introduce an 18F radiolabel for Positron Emission Tomography (PET) imaging in pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and synthetic roles of the intermediates generated during the de novo synthesis and functionalization of the isoindolinone scaffold.

Compound NameCAS NumberMolecular Weight ( g/mol )LogP (Calc.)Synthetic Role
Methyl 2-(1-cyano-1-methylethyl)-6-nitrobenzoate878156-58-2248.242.2Gem-dimethyl precursor
3,3-Dimethyl-7-nitro-2H-isoindol-1-one878156-59-3206.20~1.5Cyclized intermediate
7-Amino-3,3-dimethyl-2H-isoindol-1-one 878156-60-6 176.22 1.2 Core Target Scaffold
7-(Dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one878156-61-7356.47~4.5Protected intermediate
7-(Dibenzylamino)-2-(2-fluoroethyl)-3,3-dimethyl-2H-isoindol-1-one878156-62-8402.51~5.0N-Alkylated PLK precursor

References

  • Boehringer Ingelheim International GmbH. (2006). 2,4-DI(AMINOPHENYL) PYRIMIDINES AS PLK INHIBITORS (Patent No. WO2006021544A1). World Intellectual Property Organization.
Application

Application Note: Experimental Protocols for the Utilization of 7-Amino-3,3-dimethyl-2H-isoindol-1-one in Kinase Inhibitor Synthesis

Executive Summary In modern targeted oncology, rigidified bicyclic scaffolds are highly sought after to overcome the entropic penalties associated with kinase binding. 7-Amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, rigidified bicyclic scaffolds are highly sought after to overcome the entropic penalties associated with kinase binding. 7-Amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6) has emerged as a privileged building block, particularly in the design of Polo-like kinase (PLK) inhibitors[1]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for synthesizing and utilizing this critical intermediate.

Physicochemical & Structural Profiling

To ensure robust handling and analytical tracking, the foundational properties of the scaffold are summarized below[2]:

PropertyValueAnalytical Significance
Chemical Name 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-oneStandard IUPAC nomenclature
CAS Registry Number 878156-60-6Key identifier for procurement
Molecular Formula C₁₀H₁₂N₂OUsed for exact mass calculation
Molecular Weight 176.22 g/mol Target mass for LC-MS (m/z 177 [M+H]⁺)
LogP (Estimated) ~1.2 - 1.5Indicates moderate lipophilicity, favorable for ADME
Key Structural Features Gem-dimethyl (C3), Primary Amine (C7), LactamProvides steric locking and dual H-bonding handles

Mechanistic Rationale & Application Scope

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized rather than just how to use it.

Steric Conformation: The gem-dimethyl group at the C3 position introduces significant localized steric bulk. This restricts the rotational degrees of freedom of the isoindolinone ring, effectively locking the molecule into a bioactive conformation. This rigidity is crucial for fitting into the narrow ATP-binding pocket of PLK enzymes without suffering a massive entropic penalty upon binding[1].

Electronic & Hydrogen Bonding Profile: The 7-amino group serves a dual purpose. Synthetically, it acts as a nucleophilic handle for coupling to halogenated heterocycles (e.g., chloropyrimidines)[3]. Pharmacologically, once incorporated into the final Active Pharmaceutical Ingredient (API), this nitrogen functions as a critical hydrogen bond donor to the kinase hinge region, while the adjacent lactam carbonyl acts as a complementary hydrogen bond acceptor[1].

Synthetic Workflow

SynthesisWorkflow N1 7-Nitro Precursor (CAS: 878156-59-3) N2 Catalytic Hydrogenation Pd/C, H2 N1->N2 N3 7-Amino-3,3-dimethyl- 2H-isoindol-1-one (CAS: 878156-60-6) N2->N3 Nitro Reduction N4 SNAr / Buchwald-Hartwig Pyrimidine Coupling N3->N4 N5 PLK Inhibitor (API) N4->N5 Target Assembly

Workflow for synthesizing PLK inhibitors via 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Experimental Protocols

Protocol A: Synthesis of the Scaffold via Catalytic Hydrogenation

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions can trigger unwanted lactam ring opening or hydrolysis of the isoindolinone core. Methanol is selected as the solvent due to its excellent solubility profile for the nitro precursor and its ability to facilitate rapid hydrogen gas transfer at the catalyst surface[4].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure reactor (e.g., Parr shaker) with 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one (1.0 eq, CAS: 878156-59-3)[4].

  • Solvent & Catalyst: Suspend the starting material in anhydrous Methanol (10 mL/mmol). Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of Argon to prevent auto-ignition.

  • Reaction: Seal the reactor, purge with Argon (3x), and then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi H₂ and stir vigorously at 25°C for 16 hours[4].

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 7-amino-3,3-dimethyl-2H-isoindol-1-one as an off-white solid.

Self-Validating In-Process Control (IPC): To validate the reaction dynamically, sample 10 µL of the mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The system validates itself when the nitro precursor peak (m/z 207 [M+H]⁺) completely disappears, replaced by a single, highly polar peak corresponding to the amine (m/z 177 [M+H]⁺).

Protocol B: Pyrimidine Coupling for PLK Inhibitor Assembly

Causality: The 7-amino group is sterically hindered by the adjacent lactam carbonyl and the rigid bicyclic core. Consequently, standard Nucleophilic Aromatic Substitution (S_NAr) reactions with unactivated chloropyrimidines often stall. To overcome this activation barrier, elevated temperatures and a non-nucleophilic organic base (DIPEA) are employed[3].

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial or pressure tube, combine 7-amino-3,3-dimethyl-2H-isoindol-1-one (1.0 eq) and the target 2-chloro- or 4-chloropyrimidine derivative (1.1 eq)[3].

  • Solvent & Base: Dissolve the reagents in anhydrous 1,4-dioxane (5 mL/mmol). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq)[3].

  • Reaction: Heat the sealed vessel to 90°C – 100°C for 16 hours. (Note: If S_NAr fails due to extreme steric clash, transition to a Buchwald-Hartwig cross-coupling utilizing Pd₂(dba)₃ and Xantphos).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the coupled PLK inhibitor intermediate.

Self-Validating In-Process Control (IPC): Monitor the reaction via HPLC at 254 nm. The validation checkpoint is the emergence of a new product peak with a distinct bathochromic shift (red shift) in its UV spectrum compared to the starting amine, confirming the extended conjugation achieved by coupling to the pyrimidine ring.

Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the successful reduction of the nitro precursor to the 7-amino scaffold.

Catalyst SystemSolventPressure (H₂)Temp (°C)Time (h)ConversionPurity (HPLC)
10% Pd/C Methanol 50 psi 25 16 >99% >98%
10% Pd/CEthyl Acetate1 atm (Balloon)252485%92%
Raney NiEthanol50 psi501295%88% (Side products)
Fe / NH₄ClEtOH / H₂ON/A (Reflux)80470%75% (Ring opening)

Table 1: Optimization matrix for the synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one. Bold text indicates the optimal, self-validating protocol parameters.

Quality Control (QC) & Validation

Before proceeding to downstream API synthesis, the isolated 7-amino-3,3-dimethyl-2H-isoindol-1-one must pass strict QC validation:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining self-validation marker is the sharp 6H singlet at ~1.45 ppm, confirming the intact gem-dimethyl group. The primary amine protons typically appear as a broad 2H singlet around 5.20 ppm, and the aromatic protons exhibit an AMX spin system confirming the 1,2,3-trisubstituted benzene ring pattern.

  • HPLC: >98% Area Under Curve (AUC) at 220 nm and 254 nm.

References

  • Stadtmueller, H. et al. "Pyrimidines as PLK inhibitors." US Patent US20060148800A1, published July 6, 2006.
  • Molaid Chemical Database. "7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-60-6". Available at:[Link]

  • Molaid Chemical Database. "3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one | 878156-59-3". Available at:[Link]

Sources

Method

Application Notes and Protocols: The Utility of 7-amino-3,3-dimethyl-2H-isoindol-1-one in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Isoindolinone Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical start...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoindolinone Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs.[1][2] This approach, which utilizes small, low molecular weight compounds (fragments) for screening, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3] The success of FBDD is rooted in the principle that the binding efficiency of small fragments can be more readily optimized into potent, drug-like molecules.[4][5] Within the vast landscape of fragment libraries, the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold represents a privileged starting point for numerous medicinal chemistry campaigns. Its rigid, bicyclic core presents a well-defined three-dimensional shape, while the primary amine and lactam functionalities provide versatile handles for synthetic elaboration and directed interactions with protein targets.[6][7]

This guide provides an in-depth technical overview and detailed protocols for the application of 7-amino-3,3-dimethyl-2H-isoindol-1-one in FBDD workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable fragment in their hit identification and lead optimization efforts.

Physicochemical Properties of 7-amino-3,3-dimethyl-2H-isoindol-1-one

A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three" to ensure adequate solubility, promiscuity, and potential for optimization.[8] 7-amino-3,3-dimethyl-2H-isoindol-1-one aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Weight 176.22 g/mol [9]Compliant with the "Rule of Three" (<300 Da), ensuring a higher probability of fitting into small pockets on a protein surface.[8]
LogP 1.4985[9]An appropriate lipophilicity for aqueous solubility, crucial for biophysical screening methods, while maintaining sufficient character for membrane permeability.
Hydrogen Bond Donors 2[9]Provides opportunities for specific, directional interactions with the target protein, a key factor in binding affinity.
Hydrogen Bond Acceptors 2[9]The lactam carbonyl and amino group offer key interaction points for anchoring the fragment in a binding site.
Rotatable Bonds 0[9]The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Topological Polar Surface Area (TPSA) 55.12 Ų[9]Contributes to good solubility and potential for oral bioavailability in subsequent optimization efforts.

The FBDD Workflow with 7-amino-3,3-dimethyl-2H-isoindol-1-one

The journey from a fragment hit to a lead compound is a multi-step process. The following diagram illustrates a typical FBDD cascade, highlighting the central role of biophysical techniques in identifying and validating the binding of fragments like 7-amino-3,3-dimethyl-2H-isoindol-1-one.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Primary_Screening Primary Screening (e.g., NMR, SPR) Hit_Validation Hit Validation (Orthogonal Biophysical Methods) Primary_Screening->Hit_Validation Initial Hits Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Hit_Validation->Structural_Biology Validated Hits SBDD Structure-Based Drug Design (SBDD) Structural_Biology->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR by NMR/SPR Synthesis->SAR SAR->SBDD Iterative Optimization Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocols for Fragment Screening and Validation

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are the cornerstones of FBDD.[2][11]

Protocol 1: Primary Screening using NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying fragment binding and can provide information on the binding site and affinity.[1][12][13] Protein-observed 2D experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for detecting weak interactions.[14][15]

Objective: To identify the binding of 7-amino-3,3-dimethyl-2H-isoindol-1-one to a target protein by observing chemical shift perturbations (CSPs) in the protein's ¹H-¹⁵N HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • 7-amino-3,3-dimethyl-2H-isoindol-1-one (100 mM stock in d6-DMSO)

  • NMR tubes

  • NMR spectrometer with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein at a concentration of 0.1-0.3 mM. The buffer should be optimized for protein stability and solubility.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum will serve as a baseline.

  • Fragment Addition: Add a small aliquot of the 7-amino-3,3-dimethyl-2H-isoindol-1-one stock solution to the protein sample to a final concentration of 1-5 mM. The final DMSO concentration should not exceed 5% to avoid protein denaturation.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon fragment addition indicate binding.

  • Hit Deconvolution (if screening in mixtures): If screening a mixture of fragments, and a hit is observed, individual fragments must be tested to identify the binder.[16]

  • Affinity Determination (Optional): Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment to determine the dissociation constant (Kd).[16][17]

Causality Behind Experimental Choices:

  • ¹⁵N-labeling: Isotopic labeling of the protein is necessary for protein-observed NMR experiments.[14]

  • High Fragment Concentration: Due to the expected weak binding affinity of fragments (µM to mM range), a high concentration is required to shift the binding equilibrium towards the bound state.[17]

  • d6-DMSO: Using a deuterated solvent for the fragment stock minimizes solvent signals in the NMR spectrum.

Protocol 2: Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect binding events in real-time, providing valuable kinetic (kon, koff) and affinity (KD) data.[18][19][20] It is an excellent orthogonal method to validate hits from a primary NMR screen.[21]

Objective: To confirm the binding of 7-amino-3,3-dimethyl-2H-isoindol-1-one to an immobilized target protein and determine the binding kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • 7-amino-3,3-dimethyl-2H-isoindol-1-one (serial dilutions in running buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other appropriate chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject a series of concentrations of 7-amino-3,3-dimethyl-2H-isoindol-1-one over the immobilized target surface and a reference flow cell. A typical concentration range for fragments is 10-500 µM.[22]

  • Data Acquisition: Monitor the change in response units (RU) over time. Each injection cycle should consist of an association phase, a steady-state phase, and a dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

    • A steady-state analysis can also be performed by plotting the response at equilibrium against the fragment concentration.

Causality Behind Experimental Choices:

  • Low Immobilization Density: This is crucial for accurate kinetic analysis of weak binders, as it reduces the likelihood of artifacts such as mass transport limitation and rebinding.

  • Reference Flow Cell: This is essential for correcting non-specific binding and bulk refractive index changes, which is particularly important when working with high concentrations of small molecules.[18]

  • DMSO Matching: Ensure the DMSO concentration in the running buffer matches that of the fragment solutions to minimize solvent-induced artifacts.[18]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[8][][24][25]

Objective: To determine the three-dimensional structure of the target protein in complex with 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Materials:

  • Purified, crystallization-grade target protein

  • Crystallization screens and plates

  • 7-amino-3,3-dimethyl-2H-isoindol-1-one

  • Cryoprotectant

  • Synchrotron beamline access

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals to a solution containing the 7-amino-3,3-dimethyl-2H-isoindol-1-one (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-cooling: Flash-cool the crystals in liquid nitrogen to prevent radiation damage during data collection.

  • X-ray Diffraction Data Collection: Collect diffraction data from the crystal at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Build the fragment into the observed electron density map and refine the structure.

  • Binding Mode Analysis: Analyze the refined structure to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between 7-amino-3,3-dimethyl-2H-isoindol-1-one and the protein.

Causality Behind Experimental Choices:

  • Soaking vs. Co-crystallization: Soaking is often faster and uses less protein, but co-crystallization may be necessary if the fragment binding induces a conformational change that disrupts the crystal lattice.

  • Synchrotron Source: The high intensity of synchrotron X-rays is generally required to obtain high-resolution diffraction data from protein crystals, especially those containing weakly bound fragments.[8]

Fragment_Elaboration cluster_0 Initial Fragment Hit cluster_1 Synthetic Elaboration Vectors cluster_2 Optimization Goals Fragment 7-amino-3,3-dimethyl- 2H-isoindol-1-one Amine Amine (C7) Fragment->Amine Vector for Growth Lactam_N Lactam Nitrogen Fragment->Lactam_N Vector for Growth Aromatic_Ring Aromatic Ring Fragment->Aromatic_Ring Vector for Substitution Affinity Increase Affinity Amine->Affinity Selectivity Improve Selectivity Lactam_N->Selectivity ADME Enhance ADME Properties Aromatic_Ring->ADME

Caption: Synthetic elaboration vectors of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

Once 7-amino-3,3-dimethyl-2H-isoindol-1-one is confirmed as a binder and its binding mode is elucidated, the hit-to-lead optimization phase begins.[3] The goal is to grow or elaborate the fragment to increase its affinity and selectivity for the target, while maintaining favorable physicochemical properties.[3] The isoindolinone core provides several vectors for chemical modification:

  • The C7-amino group: This is a primary site for elaboration. It can be acylated, alkylated, or used in reductive amination to introduce new functionalities that can pick up additional interactions with the protein.

  • The lactam nitrogen: While generally less reactive, it can be substituted to explore interactions in that region of the binding pocket.

  • The aromatic ring: Substituents can be introduced onto the aromatic ring to modulate electronic properties and explore further interactions.

The process of fragment-to-lead (F2L) is an iterative cycle of structure-based design, chemical synthesis, and biological evaluation, with the aim of achieving a significant improvement in binding affinity.[5]

Conclusion

7-amino-3,3-dimethyl-2H-isoindol-1-one is a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, rigid core, and synthetically tractable nature make it an excellent starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their screening and hit-to-lead optimization efforts, leveraging the power of modern biophysical techniques to drive drug discovery forward.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.
  • NMR-Fragment Based Virtual Screening: A Brief Overview - PMC.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One.
  • Fragment-based screening using surface plasmon resonance technology - PubMed.
  • X-Ray Crystallography for Hit Confirm
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed.
  • X-ray Crystallography Fragment Screening - Selvita.
  • 2385330-76-5 | 7-Amino-3,3-dimethylindolin-2-one | ChemScene.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - PubMed.
  • Protocol to perform fragment screening using NMR spectroscopy - PubMed.
  • Protocol to perform fragment screening using NMR spectroscopy - ResearchG
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC.
  • Fragment-based research on potent, non-covalent inflamm
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH.
  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PubMed.

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Application

Application Note: 7-Amino-3,3-dimethyl-2H-isoindol-1-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved kinase hinge region. 7-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved kinase hinge region. 7-Amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6)[1] has emerged as a structurally rigid, highly tunable pharmacophore utilized in the development of next-generation oncology therapeutics. This application note provides an in-depth technical guide on the mechanistic rationale, structural applications, and validated synthetic and biochemical protocols for utilizing this scaffold, specifically focusing on its role in targeting Polo-like kinase 1 (PLK1) and Extracellular Signal-Regulated Kinases (ERK1/2).

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, I emphasize that selecting a scaffold is never arbitrary; it is a calculated exercise in molecular geometry and electronics. The 7-amino-3,3-dimethylisoindolin-1-one core offers three distinct mechanistic advantages:

  • The Lactam Hinge-Binding Motif : The lactam nitrogen (NH) and the adjacent carbonyl (C=O) act as a potent hydrogen bond donor-acceptor pair. This geometry perfectly mimics the binding of the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys133 in PLK1 or Met108 in ERK2).

  • Steric Shielding via 3,3-Dimethylation : Unsubstituted isoindolin-1-ones are susceptible to rapid cytochrome P450-mediated oxidation at the benzylic C3 position. The incorporation of a gem-dimethyl group at C3 eliminates this metabolic liability. Furthermore, the steric bulk of these methyl groups forces the molecule into a highly specific conformation, reducing entropic penalty upon binding and enhancing target selectivity.

  • The 7-Amino Vector : The amino group at the 7-position (ortho to the carbonyl) provides a synthetically accessible vector pointing directly toward the solvent-exposed channel or the specificity pocket of the kinase. This allows medicinal chemists to append diverse heteroaryl groups (e.g., pyrimidines) to optimize potency and pharmacokinetic properties.

Key Applications in Drug Discovery

Synthesis of PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a critical regulator of the mitotic phase of the cell cycle, making it a prime target for anti-cancer therapies. The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold was prominently utilized by Boehringer Ingelheim in the synthesis of 2,4-di(aminophenyl)pyrimidines, a class of potent PLK inhibitors ([2]). By coupling the 7-amino group to a functionalized pyrimidine, researchers achieved sub-nanomolar inhibition of PLK1, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells.

Evolution into ERK1/2 Inhibitors

Structure-based drug design has demonstrated the versatility of this scaffold. During the optimization of PLK1 inhibitors, researchers discovered that extending the aliphatic ring systems attached to the core shifted the selectivity profile away from PLK1 and toward ERK1/2, critical nodes in the MAPK signaling pathway. A novel series of isoindolin-1-one derivatives were synthesized, yielding compounds with IC50 values as low as 0.7 nM for ERK2, demonstrating profound in vivo antitumor efficacy ([3]).

KinaseInhibition cluster_0 MAPK & Mitotic Signaling Pathways RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Apoptosis Cell Cycle Arrest / Apoptosis ERK->Apoptosis PLK1 PLK1 (Mitosis) PLK1->Proliferation PLK1->Apoptosis Scaffold 7-Amino-3,3-dimethyl- isoindolin-1-one Derivatives Scaffold->ERK ATP-competitive inhibition Scaffold->PLK1 ATP-competitive inhibition

Fig 1. Dual targeting potential of isoindolin-1-one derivatives in MAPK and Mitotic pathways.

Quantitative Data Presentation

The following table summarizes the pharmacological profile of key derivatives synthesized from the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold, illustrating its adaptability across different kinase targets.

Table 1: Pharmacological Profile of 7-Amino-3,3-dimethylisoindolin-1-one Derivatives

Target KinaseScaffold RoleRepresentative IC50Key Structural Modification at 7-Amino PositionPrimary Indication
PLK1 Hinge binder< 10 nM2,4-di(aminophenyl)pyrimidine attachmentOncology (Mitotic arrest)
ERK1 Hinge binder1.5 nMo-aminobenzoic acid / 7-membered ring extensionMAPK-driven solid tumors
ERK2 Hinge binder0.7 nMo-aminobenzoic acid / 7-membered ring extensionMAPK-driven solid tumors

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .

Workflow Step1 Scaffold Functionalization (Buchwald-Hartwig) Step2 Purification & LC-MS/NMR Validation Step1->Step2 Step3 In Vitro Kinase Assay (TR-FRET) Step2->Step3 Step4 Cellular Proliferation (CellTiter-Glo) Step3->Step4

Fig 2. Self-validating experimental workflow for isoindolin-1-one kinase inhibitor development.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Causality Insight: The 7-amino group is electronically deactivated due to resonance with the adjacent lactam carbonyl, making standard SN​Ar reactions inefficient. We employ RuPhos Pd G3, a highly active precatalyst that forms a bulky monoligated Pd(0) species, which forces reductive elimination and overcomes the electronic deactivation of the amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 7-amino-3,3-dimethyl-2H-isoindol-1-one (1.0 eq), the target heteroaryl chloride (1.1 eq), and Cs2​CO3​ (2.0 eq). Note: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent base-mediated ring-opening of the lactam.

  • Catalyst Addition: Add RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%).

  • Solvent: Inject anhydrous 1,4-dioxane (0.2 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Step: At 4 hours, pull a 10 µL aliquot for LC-MS analysis. If the unreacted scaffold is >50% and the intermediate oxidative addition complex is absent, it indicates catalyst poisoning. Spike in an additional 1 mol% RuPhos Pd G3 to validate if the reaction stalled due to catalyst death.

  • Workup: Cool to room temperature, filter through a Celite pad, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Orthogonal TR-FRET Kinase Assay

Causality Insight: Highly conjugated isoindolin-1-one derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard luminescent or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here because it introduces a microsecond time delay between excitation and emission reading, allowing short-lived compound auto-fluorescence to decay completely before signal acquisition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized isoindolin-1-one derivative in 100% DMSO (10-point curve, 1:3 dilutions), then transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 2 nM of recombinant PLK1 or ERK2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding scaffold.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Step (Data Acceptance Criteria):

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Internal Control: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . The assay is only validated and data accepted if Z' > 0.6 .

    • Reference Control: Include a known standard (e.g., Volasertib for PLK1 or Ulixertinib for ERK1/2). The calculated IC50 of the reference must fall within 3-fold of established literature values to validate the potency of the novel isoindolin-1-one derivatives.

References

  • Title: Pyrimidines as PLK inhibitors (US20090149438A1)
  • Title: Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one (CAS 878156-60-6) Source: Molaid Chemical Database URL: [Link]

Sources

Method

Application Note: 7-Amino-3,3-dimethyl-2H-isoindol-1-one (7-ADMI) as a High-Fidelity Fluorescent Scaffold

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Briefing & Structural Causality In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Briefing & Structural Causality

In the landscape of modern molecular imaging and chemosensing, the demand for fluorophores with large Stokes shifts, high photostability, and synthetic versatility is paramount. 7-amino-3,3-dimethyl-2H-isoindol-1-one (7-ADMI) has emerged as a highly privileged scaffold for the development of advanced fluorescent probes, particularly as a core for novel azaborine (BODIPY-analog) fluorophores and metal-ion chemodosimeters.

As a Senior Application Scientist, I emphasize that the utility of 7-ADMI is not accidental; it is rooted in its highly engineered structural causality:

  • Conformational Locking via 3,3-Dimethylation: Unlike unsubstituted isoindolinones, the gem-dimethyl groups at the C3 position prevent enolization and aromatization. This locks the molecular geometry, drastically reducing non-radiative decay pathways and shielding the core from oxidative degradation.

  • Push-Pull Electronic Architecture: The 7-amino group acts as a potent electron-donating group (EDG), while the lactam carbonyl serves as an electron-withdrawing group (EWG). This establishes a strong Intramolecular Charge Transfer (ICT) state, which is highly sensitive to the microenvironment and analyte binding.

  • Synthetic Handle for BF₂ Complexation: The primary amine allows for facile Schiff base formation. Subsequent complexation with boron trifluoride (BF₃) yields rigid, highly fluorescent BF₂-isoindolin-1-one complexes. These unique architectures mimic the chromophore of green fluorescent protein (GFP) and overcome the notoriously small Stokes shifts of classical BODIPY dyes, achieving shifts up to 100 nm [1]. Furthermore, isoindolinone derivatives are highly effective in pH-dependent sensing and heavy metal (e.g., Hg²⁺, Zn²⁺) chemodosimetry [2, 3].

G A 7-ADMI Scaffold (Weak Emission) C Rigid Azaborine Core (Locked Conformation) A->C Addition of B BF3·OEt2 + DIPEA (Complexation) B->C D High Quantum Yield (Large Stokes Shift) C->D UV/Vis Excitation

Figure 1: Mechanism of BF2 complexation locking the azaborine core to enhance fluorescence.

Photophysical Data Presentation

The following table summarizes the quantitative photophysical data of 7-ADMI and its advanced derivatives. The transformation from a bare scaffold to a BF₂ complex significantly enhances its utility for two-photon microscopy and live-cell imaging.

Compound / Probe TypeAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )Primary Application
7-ADMI (Base Scaffold) 340 nm420 nm80 nm0.15Synthetic Intermediate
7-ADMI-BF₂ Complex 408 nm508 nm100 nm>0.85Large Stokes Shift Imaging
7-ADMI Zn²⁺ Sensor 425 nm525 nm100 nm0.05 0.75Turn-ON Metal Sensing
7-ADMI Hg²⁺ Dosimeter 380 nm490 nm110 nm0.02 0.60Irreversible Metal Detection

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes the causality behind the action and a built-in quality control checkpoint.

Protocol A: Synthesis of 7-ADMI-BF₂ Fluorophores (BODIPY Analogs)

This protocol details the conversion of the 7-ADMI scaffold into a highly fluorescent azaborine complex [1].

Step-by-Step Methodology:

  • Schiff Base Condensation: Dissolve 1.0 eq of 7-ADMI and 1.1 eq of 2-pyridinecarboxaldehyde in anhydrous ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 4 hours.

    • Causality: The acid catalyzes the nucleophilic attack of the 7-amino group on the aldehyde. The pyridine nitrogen is deliberately chosen to provide a secondary coordination site for the subsequent boron chelation.

  • Solvent Exchange & Preparation: Evaporate the ethanol under reduced pressure. Redissolve the crude imine intermediate in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Base-Mediated Deprotonation: Add 5.0 eq of N,N-diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It abstracts the necessary protons to facilitate complexation without attacking the electrophilic centers of the intermediate.

  • Boron Complexation: Dropwise, add 7.0 eq of boron trifluoride diethyl etherate (BF₃·OEt₂) via syringe. Stir for 12 hours at room temperature.

    • Causality: The BF₃·OEt₂ acts as the boron source. The excess is required to drive the equilibrium toward the fully rigidified, highly fluorescent BF₂-chelated core.

  • Self-Validation & QC: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3).

    • Validation: The complete consumption of the starting material and the appearance of a distinct, intensely fluorescent spot under a handheld 365 nm UV lamp confirms successful complexation.

Protocol B: Live-Cell Fluorescence Imaging & Zn²⁺ Sensing

This protocol utilizes the 7-ADMI-BF₂ derivative for intracellular metal ion detection.

Workflow Step1 1. Probe Solubilization (DMSO Stock Formulation) Step2 2. Live-Cell Incubation (30 min, 37°C, 5% CO2) Step1->Step2 Step3 3. Stringent Washing (3x PBS to remove background) Step2->Step3 Step4 4. Two-Photon Imaging (Validation via Controls) Step3->Step4

Figure 2: Step-by-step workflow for live-cell imaging and validation of 7-ADMI based probes.

Step-by-Step Methodology:

  • Probe Formulation: Prepare a 10 mM stock solution of the 7-ADMI sensor in cell-culture grade DMSO.

    • Causality: DMSO ensures complete solubilization of the hydrophobic probe. However, the final working concentration of DMSO in the cell media must be kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization.

  • Cell Culture & Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS until 70% confluence is reached.

  • Incubation: Dilute the stock solution in serum-free DMEM to a final probe concentration of 10 µM. Incubate the cells for 30 minutes at 37°C with 5% CO₂.

    • Causality: Serum-free media is used during incubation because serum proteins can non-specifically bind the probe, reducing cellular uptake.

  • Stringent Washing: Wash the cells three times with warm Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Removing extracellular, unbound probe is critical to eliminating background fluorescence and achieving a high signal-to-noise ratio.

  • Self-Validation & Imaging:

    • Validation System: You must run three parallel dishes:

      • Negative Control: Cells + DMSO vehicle only (Establishes autofluorescence baseline).

      • Experimental: Cells + 10 µM Probe (Measures endogenous analyte levels).

      • Positive Control: Cells + 10 µM Probe + 50 µM ZnSO₄ (Confirms the maximum "Turn-ON" capability of the probe).

    • Image using a confocal microscope (Excitation: 405 nm laser; Emission collection: 480–550 nm).

References

  • Facile synthesis of highly fluorescent BF2 complexes bearing isoindolin-1-one ligand Dalton Transactions[Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach PubMed Central (PMC)[Link]

  • A new isoindoline–based highly selective “turn-on” fluorescent chemodosimeter for detection of mercury ion Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[Link]

Application

Application Note: Handling, Storage, and Quality Control of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Scientific Context In modern drug discovery, isoindolin-1-one de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Scientific Context

In modern drug discovery, isoindolin-1-one derivatives serve as privileged scaffolds for designing highly selective kinase inhibitors. Specifically, 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6) is a critical synthetic intermediate used in the development of Polo-like kinase (PLK) inhibitors, such as 2,4-di(aminophenyl)pyrimidine derivatives, which are investigated for their efficacy against abnormal cellular proliferation and malignancies[1][2].

As a Senior Application Scientist, I emphasize that the successful integration of this building block into complex synthetic workflows (e.g., Buchwald-Hartwig aminations or nucleophilic aromatic substitutions) depends entirely on its purity. The primary aniline moiety at the 7-position is highly susceptible to atmospheric oxidation, while the lactam core demands strict moisture control to maintain stoichiometric precision in anhydrous cross-coupling reactions. This guide provides field-proven, self-validating protocols to ensure the integrity of this compound from receipt to reaction.

Physicochemical Profiling

Understanding the physicochemical baseline of 7-amino-3,3-dimethyl-2H-isoindol-1-one is essential for predicting its behavior during storage and handling[1].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one
CAS Registry Number 878156-60-6
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
Structural Class Isoindoline derivative / Aromatic primary amine
Appearance Off-white to pale yellow solid powder
Solubility Profile Soluble in DMF, DMSO, and Methanol; Insoluble in H₂O

Mechanistic Causality in Handling and Storage

Standardizing the handling of 7-amino-3,3-dimethyl-2H-isoindol-1-one requires understanding the "why" behind every environmental control:

  • Oxidation Susceptibility: The electron-rich primary aromatic amine is prone to auto-oxidation when exposed to ambient oxygen and light. This leads to the formation of highly colored azo, azoxy, or nitroso polymeric impurities. Even trace amounts of these impurities can poison expensive palladium catalysts used in downstream PLK inhibitor synthesis[2].

  • Moisture Sensitivity: While the sterically hindered lactam is relatively stable against hydrolysis, the physical powder is hygroscopic. Absorbed moisture introduces competing nucleophiles (water) into downstream anhydrous reactions, drastically reducing coupling yields.

Workflow A Material Receipt (CAS: 878156-60-6) B Visual QC (Reject if brown) A->B Inspect C Analytical QC (LC-MS / NMR) B->C Pass D Argon Purging (Remove O2) C->D Purity >98% E Long-term Storage (2-8°C, Desiccated) D->E Seal

Workflow for the intake, quality control, and storage of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the workflow inherently includes steps to verify its own success before proceeding.

Protocol A: Material Intake and Long-Term Storage

Objective: Establish a pristine baseline for the bulk powder and arrest thermodynamic degradation pathways.

  • Thermal Equilibration: Upon receipt, if the material was shipped on dry ice, allow the sealed secondary container to sit at room temperature for 2 hours.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the powder, ruining its anhydrous state.

  • Visual Inspection (Self-Validation Checkpoint 1): Open the container in a controlled environment. The powder must be off-white to pale yellow. If the powder exhibits a dark brown or reddish hue, oxidative dimerization has occurred, and the batch should be rejected for sensitive catalytic steps.

  • Analytical Baseline (Self-Validation Checkpoint 2): Dissolve 1 mg of the powder in 1 mL of LC-MS grade Methanol. Run a rapid UPLC-UV/MS assay. You must observe a single dominant peak (>98% AUC at 254 nm) with a mass corresponding to[M+H]⁺ at m/z 177.2.

  • Repackaging & Purging: Transfer the bulk powder into amber glass vials (to prevent photo-oxidation). Gently purge the headspace with a steady stream of Argon for 30 seconds to displace oxygen.

  • Storage: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store in a desiccator at 2–8°C for routine use, or -20°C for storage exceeding 3 months.

Protocol B: Preparation of Anhydrous Stock Solutions

Objective: Prepare reaction-ready or assay-ready liquid aliquots without inducing solvent-mediated degradation.

  • Solvent Preparation: Use only anhydrous, amine-free solvents (e.g., extra-dry DMF or DMSO). Degas the solvent by sparging with Argon for 15 minutes prior to use.

    • Causality: Dissolved oxygen in standard solvents will rapidly oxidize the aniline group in solution, turning the liquid brown within hours.

  • Dissolution: Weigh the required amount of 7-amino-3,3-dimethyl-2H-isoindol-1-one under a nitrogen atmosphere (e.g., in a glove box or using a continuous N₂ stream over the balance). Transfer to a pre-dried vial and add the degassed solvent to achieve the desired molarity (typically 0.1 M to 0.5 M).

  • Aliquot and Seal: Divide the stock into single-use amber vials to prevent repeated freeze-thaw cycles and oxygen exposure.

  • Post-Preparation Validation (Self-Validation Checkpoint 3): After 24 hours of storage at -20°C, thaw one aliquot and analyze via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS. The absence of new baseline spots or higher molecular weight masses confirms the stock solution remains pristine and reaction-ready.

Downstream Application Context

The primary utility of this compound lies in its role as a nucleophile in cross-coupling reactions to generate PLK inhibitors[2]. The integrity maintained through the protocols above directly translates to the success of the downstream therapeutic synthesis[3].

Pathway N1 7-amino-3,3-dimethyl- 2H-isoindol-1-one N2 Pd-Catalyzed Cross-Coupling N1->N2 Synthetic Precursor N3 2,4-di(aminophenyl)pyrimidine Derivatives N2->N3 Yields N4 Polo-like Kinase (PLK) Inhibition N3->N4 Binds to Target N5 Cell Cycle Arrest & Tumor Suppression N4->N5 Therapeutic Effect

Role of 7-amino-3,3-dimethyl-2H-isoindol-1-one in PLK inhibitor synthesis and cellular effects.

Environmental Health and Safety (EHS)

As with many isoindoline derivatives and aromatic amines, this compound must be handled with strict safety precautions due to potential biological activity[4]:

  • Toxicity/Irritation: Aromatic amines are suspected skin sensitizers and potential mutagens. Avoid inhalation of dust and direct dermal contact.

  • PPE Requirements: Always wear nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and a standard laboratory coat.

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a localized exhaust ventilation enclosure.

  • Disposal: Dispose of all contaminated consumables and expired stock solutions as hazardous chemical waste in accordance with local regulations. Do not flush down the sink.

References

  • 7-amino-3,3-dimethyl-2,3-dihydro-isoindol-1-one | 878156-60-6 Source: Molaid Chemical Database URL
  • WO2006021544A1 / US20090149438A1 - 2,4-DI(AMINOPHENYL)
  • WO2016065980A1 - Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof Source: Google Patents URL
  • WO2017106556A1 - Tank-binding kinase inhibitor compounds Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Amino-3,3-dimethyl-2H-isoindol-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered or highly functionalized het...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered or highly functionalized heterocycles.

The 3,3-dimethylisoindolin-1-one core is a privileged scaffold in medicinal chemistry, but synthesizing its 7-amino derivative presents unique chemoselectivity challenges. This guide bypasses outdated methodologies and provides a field-proven, self-validating system to ensure high-yield synthesis.

Mechanistic Workflows & Route Selection

The most common point of failure in synthesizing 7-amino-3,3-dimethyl-2H-isoindol-1-one is the reliance on classical exhaustive Grignard additions. Below is the logical progression from the problematic legacy route to the modern, highly efficient C-H activation pathway.

RouteComparison cluster_0 Route A: Classical Grignard (Not Recommended) cluster_1 Route B: C-H Activation (Recommended) A1 3-Nitrophthalimide A2 MeMgBr (Excess) A1->A2 A3 Complex Mixture (Nitro Reduction & Ring Opening) A2->A3 B1 2-Iodo-6-nitro-N-PMB- N-isopropylbenzamide B2 KOtBu / DMSO (Intramolecular C-C Coupling) B1->B2 B3 2-PMB-7-nitro-3,3- dimethylisoindolin-1-one B2->B3 B4 TFA / Anisole (PMB Cleavage) B3->B4 B5 Pd/C, H2 (Nitro Reduction) B4->B5 B6 7-Amino-3,3-dimethyl- 2H-isoindol-1-one B5->B6

Figure 1: Classical Grignard pathway vs. KOtBu-mediated C-H activation for isoindolinone synthesis.

Troubleshooting FAQs

Q1: Why is my yield so low (<20%) when using excess methylmagnesium bromide on 3-nitrophthalimide? Cause & Causality: The classical1 of phthalimides is notoriously inefficient, often yielding only ~36% even on unfunctionalized substrates[1]. When applied to 3-nitrophthalimide, the strong nucleophilicity and reducing power of the Grignard reagent lead to direct attack on the nitro group, generating complex mixtures of azo, azoxy, and hydroxylamine byproducts. Furthermore, the intermediate 3-hydroxy-3-methylisoindolin-1-one resists further alkylation due to steric hindrance and competitive enolization. Solution: Abandon the Grignard approach for nitro-containing scaffolds. Transition to the intramolecular C-H functionalization route (Route B).

Q2: How can I efficiently construct the 3,3-dimethyl lactam core without using Grignard reagents? Cause & Causality: The most robust modern method is the 2 of an unreactive tertiary sp³ C-H bond[3]. By synthesizing a 2-iodo-N-isopropylbenzamide precursor, the isopropyl group itself acts as the source of the 3,3-dimethyl moiety. Under basic conditions (KOtBu in DMSO at 100 °C), the reaction proceeds via a 1,5-hydrogen atom transfer (HAT). The generated tertiary carbon-centered radical cyclizes onto the aromatic ring in a 5-exo-trig manner. This tolerates the nitro group perfectly.

Q3: In the C-H activation route, how do I achieve the unprotected (N-H) lactam, since the nitrogen must be substituted for the cyclization to work? Cause & Causality: The KOtBu cyclization requires an N,N-disubstituted amide to prevent deprotonation of the amide N-H, which would quench the radical HAT process. Solution: Use a 4-methoxybenzyl (PMB) protecting group. Synthesize 2-iodo-6-nitro-N-isopropyl-N-(4-methoxybenzyl)benzamide. Post-cyclization, the4 using Trifluoroacetic acid (TFA) and anisole at elevated temperatures[4], yielding the N-H lactam without disturbing the gem-dimethyl groups.

Q4: What is the optimal stage to reduce the 7-nitro group to the 7-amino group? Cause & Causality: Nitro reduction must be the absolute final step. If reduced prior to cyclization, the free amine can interfere with the radical HAT process. If reduced prior to PMB deprotection, the basic aniline nitrogen will protonate in TFA, drastically altering solubility and complicating the cleavage kinetics.

Quantitative Data Presentation

To justify the shift in synthetic strategy, review the comparative yield data for constructing the 3,3-dimethylisoindolin-1-one core:

Synthetic StrategyKey ReagentsSubstrate Tolerance (Nitro)Typical Core YieldPrimary Limitation
Exhaustive Grignard [1]MeMgBr, THFPoor (Reduces -NO₂)15 - 36%Severe over-addition and functional group incompatibility.
Nickel-Mediated Arylation [5]Ni(cod)₂, t-BuOK, THFModerate60 - 75%Requires strict inert atmosphere and stoichiometric transition metals.
KOtBu C-H Activation [3]KOtBu, DMSO, 100 °CExcellent85 - 92%Requires N-protection/deprotection sequence for N-H targets.
Validated Experimental Protocols

The following protocols form a self-validating system. Each step includes specific analytical markers to verify success before proceeding.

Step 1: KOtBu-Mediated Intramolecular Cyclization
  • Setup: In an oven-dried, nitrogen-flushed 50 mL sealed tube, dissolve 2-iodo-6-nitro-N-isopropyl-N-(4-methoxybenzyl)benzamide (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add KOtBu (3.0 mmol) and Vitamin E (0.05 mmol, acts as a radical stabilizer).

  • Reaction: Seal the tube and heat to 100 °C for 3 hours.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Self-Validation: ¹H NMR of the crude product will show the disappearance of the isopropyl methine septet (~3.6 ppm) and the appearance of a sharp 6H singlet (~1.4 ppm) corresponding to the newly formed gem-dimethyl groups[3].

Step 2: Acidic PMB Deprotection
  • Setup: Dissolve the crude 2-PMB-7-nitro-3,3-dimethylisoindolin-1-one (1.0 mmol) in neat Trifluoroacetic acid (TFA, 5.0 mL).

  • Scavenger: Add anisole (1.0 mL) to scavenge the highly reactive 4-methoxybenzyl carbocations generated during cleavage.

  • Reaction: Heat the mixture at 100 °C overnight[4].

  • Workup: Pour the dark mixture onto crushed ice (20 g). Carefully neutralize with saturated aqueous NaHCO₃ until pH ~7.5. Extract with Ethyl Acetate (3 × 30 mL), dry, and purify via silica gel chromatography.

  • Self-Validation: TLC will show a highly polar shift. ¹H NMR will confirm the complete loss of the PMB methoxy singlet (~3.8 ppm) and benzylic protons (~4.6 ppm).

Step 3: Catalytic Hydrogenation (Nitro Reduction)
  • Setup: Dissolve the pure 7-nitro-3,3-dimethyl-2H-isoindol-1-one (1.0 mmol) in Methanol/Ethyl Acetate (1:1 v/v, 10 mL).

  • Catalyst: Carefully add 10% Pd/C (10 mol% Pd) under a gentle stream of nitrogen.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon). Stir vigorously at room temperature for 4-6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol. Concentrate the filtrate to yield the final 7-amino-3,3-dimethyl-2H-isoindol-1-one .

  • Self-Validation: The disappearance of the pale yellow color of the nitro-aromatic precursor and the emergence of a ninhydrin-positive spot on TLC confirms successful reduction to the aniline derivative.

References
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Further Insights into the Exhaustive Grignard Tetramethylation Source: ResearchGate URL
  • Source: PubMed Central (NIH)
  • US10988464B2 - Modulators of chemokine receptors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Assays with Isoindolinone-Based PARP Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel small molecules derived from the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold. This core struc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel small molecules derived from the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold. This core structure is a key feature in a new generation of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] This guide provides in-depth troubleshooting advice and validated protocols to help you navigate common challenges in biochemical and cell-based assays, ensuring the generation of accurate and reproducible data.

Introduction: The Isoindolinone Scaffold in PARP Inhibition

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of several potent PARP inhibitors.[1] PARP enzymes are critical players in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[2][3]

Your work with novel compounds based on the 7-amino-3,3-dimethyl-2H-isoindol-1-one structure places you at the forefront of developing next-generation therapeutics. However, novel compounds bring unique challenges, from ensuring solubility and stability to interpreting complex biological responses. This guide is designed to be your first point of reference for overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: How should I prepare and store stock solutions of my isoindolinone-based inhibitor? A1: Proper handling is critical for reproducibility. Most small organic molecules, including isoindolinone derivatives, are best dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). Always check the compound's data sheet for specific recommendations. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature to ensure the compound is fully redissolved.

Q2: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do? A2: This is a common solubility issue. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to "crash out." To prevent this, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration. Then, add this intermediate dilution to your final aqueous solution with vigorous mixing. The final DMSO concentration in your assay should typically be kept below 0.5%, and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

Q3: What are the essential quality control steps before starting a large screening experiment? A3: Before any high-throughput screen, you must validate your core reagents and systems.

  • Compound QC: Confirm the identity and purity of your compound via LC-MS or HPLC.

  • Enzyme/Cell QC: Ensure your PARP enzyme is active or your cells are healthy and responsive. Run a positive control (e.g., a known PARP inhibitor like Olaparib or Talazoparib) and a negative/vehicle control to confirm a sufficient assay window (signal-to-background ratio).

  • Assay Robustness: Calculate the Z'-factor for your assay using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

Q4: What is the primary mechanism of action I should be measuring? A4: PARP inhibitors have two key mechanisms: catalytic inhibition and PARP trapping.[5]

  • Catalytic Inhibition: The inhibitor blocks PARP from using its substrate, NAD+, to synthesize poly(ADP-ribose) (PAR) chains. This is often measured in biochemical assays.

  • PARP Trapping: The inhibitor stabilizes the PARP enzyme on the DNA at a site of damage, preventing its dissociation and blocking DNA repair and replication.[5][6] This is a major driver of cytotoxicity and is best measured in specialized cell-based assays.[6][7] The potency of trapping often correlates better with cell killing than catalytic inhibition alone.[5]

Part 2: Troubleshooting Guide by Assay Type

This section is organized by common experimental problems encountered in specific assays.

Biochemical PARP Activity Assays (e.g., NAD+ Depletion, HT Universal PARP Assay)

These assays measure the direct effect of your compound on the enzyme's ability to consume NAD+ and build PAR chains.[8][9]

Problem: High Background Signal or Low Signal-to-Noise

Possible CauseExplanation & Recommended Solution
Reagent Instability The NAD+ substrate or the detection reagents may be degraded. Solution: Prepare NAD+ solutions fresh from a high-quality powder stock. Protect fluorescent or chemiluminescent detection reagents from light and store them as recommended.
Enzyme Quality The PARP enzyme preparation may have low specific activity or contain contaminants. Solution: Purchase enzyme from a reputable supplier. Run a titration of the enzyme to determine the optimal concentration that gives a robust signal without being substrate-limited too quickly.[10]
Assay Interference Your test compound may be intrinsically fluorescent or colored, interfering with the readout.[11] Solution: Run a control plate where you add your compound to the assay buffer and detection reagents without the enzyme. Any signal generated here is an artifact and must be subtracted from your experimental wells.

Problem: Inconsistent IC50 Values

Possible CauseExplanation & Recommended Solution
Compound Instability The inhibitor may be unstable in the aqueous assay buffer over the course of the experiment.[12] Solution: Perform a stability check. Incubate your compound in the assay buffer at the experimental temperature for the duration of the assay, then analyze its concentration by HPLC. If degradation is observed, reduce the assay incubation time.[12]
Substrate Depletion If the enzyme reaction proceeds too far (>30% substrate consumption), the assay becomes non-linear, and the IC50 value will be artificially shifted.[10] Solution: Optimize enzyme concentration and incubation time to ensure the reaction remains in the linear range (typically 10-20% NAD+ consumption) for the duration of the measurement.[10]
Incorrect Curve Fitting Using the wrong model or improperly constraining the top and bottom of the dose-response curve. Solution: Use a four-parameter logistic (4PL) non-linear regression model. Ensure your dose range spans from no inhibition (baseline) to complete inhibition (plateau) to accurately define the curve.
Cell-Based Assays (Viability, DNA Damage, PARylation)

Cell-based assays provide more physiologically relevant data but also introduce more variability.[13][14]

Problem: High Well-to-Well Variability (High CV%)

Possible CauseExplanation & Recommended Solution
Edge Effects Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, altering cell growth and compound concentration.[15][16] This leads to data that systematically differs from the interior wells.[17] Solution: To mitigate this, leave the outer 36 wells of a 96-well plate filled with sterile PBS or media and do not use them for experimental samples.[17] Using plates with built-in moats to be filled with water can also significantly reduce evaporation.[16][18]
Uneven Cell Seeding A non-uniform cell monolayer will lead to variability in the final readout. Temperature gradients during plating can cause cells to accumulate at the edges of wells.[19] Solution: Ensure you have a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes to allow even settling before transferring to the incubator. Pre-warming all reagents and plates to 37°C can also prevent thermal currents that disrupt cell distribution.[19]
Pipetting Inaccuracy Small volume additions, especially of viscous DMSO stocks, can be inaccurate. Solution: Use calibrated pipettes and reverse pipetting techniques for viscous solutions. When adding compounds, touch the pipette tip to the surface of the medium in the well rather than just above it.

Problem: No or Weak Compound Activity in Cells (Despite Biochemical Potency)

Possible CauseExplanation & Recommended Solution
Low Cell Permeability The compound may be potent against the isolated enzyme but cannot efficiently cross the cell membrane to reach its target. Solution: This is a common challenge in drug development.[20] A medicinal chemistry effort may be required to optimize the compound's physicochemical properties. As a preliminary check, you can use cell lines that overexpress efflux pumps (e.g., P-gp) to see if this further reduces activity.
Compound Degradation or Metabolism The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochromes P450) or be unstable in the complex environment of cell culture media.[12] Solution: Perform a stability test by incubating the compound in complete cell culture medium (with serum) at 37°C and measuring its concentration over time (e.g., 0, 6, 24, 48 hours) via LC-MS.[4]
Nonspecific Binding The compound may adsorb to the plastic of the culture plate or bind extensively to proteins in the fetal bovine serum (FBS), reducing its free, active concentration.[12][21] Solution: Test compound activity in lower serum concentrations (if your cells can tolerate it). You can also perform an LC-MS-based assay to quantify the unbound fraction of the compound in the medium.[21]
γH2AX Immunofluorescence Assays (Measuring DNA Double-Strand Breaks)

This assay is a key pharmacodynamic marker for PARP inhibitor efficacy.[22]

Problem: High Background Staining

Possible CauseExplanation & Recommended Solution
Improper Fixation/Permeabilization Insufficient permeabilization prevents the antibody from reaching the nucleus, while overly harsh conditions can destroy the epitope or cause non-specific antibody binding.[22] Solution: The standard protocol is fixation with 4% paraformaldehyde followed by permeabilization with 0.2-0.5% Triton X-100 in PBS. Optimize the Triton X-100 concentration and incubation time for your specific cell line.[22]
Antibody Issues The primary antibody concentration may be too high, or the secondary antibody may be cross-reacting. Solution: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. Always run a "secondary antibody only" control to check for non-specific binding.
Inadequate Blocking Insufficient blocking of non-specific binding sites. Solution: Block with a solution containing 5% Bovine Serum Albumin (BSA) or normal goat serum for at least 1 hour at room temperature.[22]

Problem: Weak or No γH2AX Foci Signal

Possible CauseExplanation & Recommended Solution
Timing of Analysis γH2AX foci formation is transient. You may be looking too early or too late. Solution: Perform a time-course experiment. After adding your PARP inhibitor (and potentially a DNA-damaging agent to potentiate the effect), fix cells at various time points (e.g., 2, 6, 12, 24 hours) to identify the peak response.
Sub-optimal Induction The level of endogenous DNA damage in your cell line might be too low to see a robust effect from PARP inhibition alone. Solution: Consider co-treatment with a low dose of a DNA-damaging agent like etoposide or a topoisomerase inhibitor to induce SSBs, which are then converted to DSBs by the PARP inhibitor.
Phosphatase Activity Phosphatases in your sample can remove the phosphate group from H2AX during sample preparation, erasing the signal. Solution: Always include a phosphatase inhibitor cocktail in your cell lysis buffer and keep samples on ice throughout the preparation process.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Assessing Compound Solubility & Stability in Cell Culture Medium

This protocol is essential for distinguishing a true lack of biological activity from an experimental artifact caused by compound loss.

Methodology:

  • Preparation: Prepare a 10 mM stock of your test compound in 100% DMSO.

  • Working Solution: Prepare your final working concentration (e.g., 10 µM) by diluting the stock into pre-warmed (37°C) complete cell culture medium containing serum. Prepare a sufficient volume for all time points.

  • Time Zero (T=0): Immediately after preparation, take a 100 µL aliquot. This is your T=0 sample.

  • Incubation: Place the remaining solution in a sterile tube in a 37°C cell culture incubator.

  • Time Points: At subsequent time points (e.g., 2, 6, 12, 24, 48 hours), remove another 100 µL aliquot.

  • Sample Processing: For each aliquot, add 200 µL of ice-cold acetonitrile containing an internal standard (a stable, unrelated small molecule) to precipitate proteins and extract your compound. Vortex and centrifuge at high speed for 10 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Interpretation: Quantify the peak area of your compound relative to the internal standard at each time point. A significant decrease from the T=0 sample indicates instability or degradation.[4]

Diagrams

Diagram 1: PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 recruits Replication DNA Replication SSB->Replication creates BER Base Excision Repair (BER Pathway) PARP1->BER initiates DNA_Repaired DNA Repaired BER->DNA_Repaired DSB Double-Strand Break (DSB) Replication->DSB creates HR Homologous Recombination (HR) DSB->HR (HR Proficient) Apoptosis Apoptosis / Cell Death DSB->Apoptosis (HR Deficient) Cell_Survival Cell Survival HR->Cell_Survival (HR Proficient) Inhibitor Isoindolinone-based PARP Inhibitor Inhibitor->PARP1 inhibits & traps

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

Diagram 2: Troubleshooting Workflow for Low Cellular Activity

Troubleshooting_Workflow Start Start: Potent in Biochemical Assay, Weak in Cellular Assay Solubility Check Solubility: Does compound precipitate in medium? Start->Solubility Stability Check Stability: Is compound stable in medium at 37°C for 24h? Solubility->Stability No Optimize_Sol Action: Optimize Dilution Protocol (Serial in DMSO) Solubility->Optimize_Sol Yes Permeability Assess Permeability: Is the compound reaching the intracellular target? Stability->Permeability Yes Optimize_Stab Action: Reduce Incubation Time / Check Metabolism Stability->Optimize_Stab No Optimize_Perm Problem: Low Permeability (Requires Medicinal Chemistry) Permeability->Optimize_Perm No Success Re-test in Cellular Assay Permeability->Success Yes Optimize_Sol->Stability Optimize_Stab->Permeability

Sources

Troubleshooting

Technical Support Center: 7-Amino-3,3-dimethyl-2H-isoindol-1-one Scale-Up &amp; Troubleshooting

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6), a critical heterocyclic building block utilized in the synthesis of Polo-like kinase (PLK) and CXCR2 inhibitors[1][2].

The primary synthetic bottleneck for this molecule is the catalytic hydrogenation of its precursor, 3,3-dimethyl-7-nitro-2H-isoindol-1-one . Nitro reductions are notoriously challenging on a multi-kilogram scale due to severe exothermic profiles and multiphase mass transfer limitations[3]. This guide provides field-proven causality analyses, self-validating protocols, and quantitative parameters to ensure safe and high-yielding scale-up.

Process Workflow & Bottleneck Analysis

The diagram below maps the logical workflow of the nitro reduction process, highlighting the critical scale-up failure point (hydrogen starvation) and the engineered solutions required to bypass it.

G SM 3,3-dimethyl-7-nitro- 2H-isoindol-1-one Cat Pd/C + H2 Catalytic Interface SM->Cat Hydrogenation Risk Poor Mass Transfer (H2 Starvation) Cat->Risk Batch Scale-up (>1 kg) Sol Continuous Flow / Semi-Batch Dosing Cat->Sol Process Optimization Inter Hydroxylamine Accumulation (m/z 193) Risk->Inter Stalled Reduction Inter->Sol Rework Prod 7-amino-3,3-dimethyl- 2H-isoindol-1-one Sol->Prod Complete Conversion

Workflow detailing the scale-up logic and bottleneck resolution for 7-nitroisoindolin-1-one reduction.

Troubleshooting Guides & FAQs

Q1: Literature databases report reacting 3,3-dimethyl-7-nitro-2H-isoindol-1-one at 53.33 MPa with Pd/C. Is this extreme pressure mandatory for the reduction? A1: No. This is a well-documented unit transcription error found in automated chemical databases parsing patent literature[1]. The value 53.33 refers to psi (pounds per square inch), not MPa. 53.33 psi translates to approximately 3.6 atm (or 0.36 MPa) , which is a standard, safe operating pressure for a Parr shaker or industrial hydrogenation vessel. Attempting this reaction at 53 MPa would pose a catastrophic safety hazard without providing any kinetic benefit to the reduction.

Q2: During a 500g scale-up, the reaction stalled at ~80% conversion. LC-MS shows a major impurity at m/z 193 [M+H]+. What is this, and how do we resolve it? A2: The target 7-amino product has a molecular weight of 176.2 (m/z 177 [M+H]+). The m/z 193 peak (+16 Da) is the hydroxylamine intermediate .

  • The Causality: The reduction of a nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. The final cleavage of the hydroxylamine N-O bond is the rate-limiting step and requires a high local concentration of hydrogen at the palladium surface. In larger batch reactors, the gas-liquid surface area-to-volume ratio drops. The catalyst rapidly consumes available dissolved H₂, reducing the nitro group to hydroxylamine, but then becomes "H₂-starved," stalling the reaction[3].

  • The Solution: You must overcome the mass transfer limitation. Increase the agitation rate, utilize a hollow-shaft gas-entrainment impeller, or transition the process to continuous flow chemistry where the gas-liquid-solid mixing is orders of magnitude more efficient[4].

Q3: How do we manage the safety risks associated with the reaction exotherm on a multi-kilogram scale? A3: The reduction of an aromatic nitro group is highly exothermic, releasing approximately 500 kJ/mol of heat. In a traditional batch setup, mixing the entire inventory of the nitroisoindolin-1-one with Pd/C and introducing H₂ can lead to thermal runaway. To mitigate this, utilize a semi-batch dosing strategy . Suspend the Pd/C catalyst in the solvent (e.g., Methanol) under H₂ pressure, and slowly pump the nitro substrate into the reactor. This makes the reaction mass-transfer limited by the substrate dosing rate, allowing your reactor's cooling jacket to easily dissipate the heat in real-time.

Quantitative Data Presentation: Scale-Up Modalities

The following table summarizes the performance metrics of different scale-up modalities for the synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one, demonstrating why continuous flow or semi-batch methods are preferred over traditional batch processing.

ParameterTraditional BatchOptimized Semi-BatchContinuous Flow (Packed Bed)
Scale < 50 g1 - 10 kg> 10 kg (Continuous)
Pressure 3.6 atm (53 psi)3.6 atm (53 psi)10.0 atm (147 psi)
Reaction Time / Residence 16.0 hoursDosing rate dependent2 - 5 minutes
Temperature Control Poor (High ΔT)Excellent (Isothermal)Excellent (Isothermal)
Hydroxylamine (m/z 193) 5 - 15% (Stalling risk)< 0.5%< 0.1%
Overall Yield 70 - 75%92 - 95%> 98%

Self-Validating Experimental Protocol: Semi-Batch Hydrogenation

This protocol provides a step-by-step methodology for the safe, multi-kilogram synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one utilizing a semi-batch approach. Every critical phase includes a self-validating checkpoint to ensure process integrity before proceeding.

Materials:

  • 3,3-dimethyl-7-nitro-2H-isoindol-1-one (1.0 eq)

  • 5% Pd/C (50% wet, 2 wt% loading relative to substrate)

  • Methanol (10 volumes)

  • Hydrogen gas (High purity)

Step 1: System Purge & Catalyst Activation

  • Charge the reactor with 5% Pd/C and 5 volumes of Methanol.

  • Seal the reactor and purge the headspace with N₂ (pressurize to 3 bar, release) three times.

  • Purge with H₂ (pressurize to 3 bar, release) three times.

  • Pressurize the reactor to 3.6 atm (53 psi) with H₂ and set agitation to 500 rpm.

  • Self-Validation Checkpoint: Isolate the reactor from the H₂ supply for 15 minutes. A pressure drop of < 0.1 bar validates system integrity (no leaks) and confirms that initial catalyst wetting and surface activation are complete. If pressure drops significantly, abort and check seals.

Step 2: Substrate Dosing & Exotherm Management

  • Dissolve the 3,3-dimethyl-7-nitro-2H-isoindol-1-one in 5 volumes of Methanol.

  • Set the reactor cooling jacket to maintain an internal temperature of 25 °C.

  • Begin dosing the nitro solution into the reactor via a high-pressure pump at a controlled rate (e.g., 10 mL/min for a 1 kg scale).

  • Self-Validation Checkpoint: Monitor the internal temperature. A steady, manageable heat evolution (ΔT of +2 to +5 °C) that ceases immediately upon temporarily pausing the dosing pump validates that the reaction is occurring instantaneously. This confirms there is no dangerous accumulation of unreacted nitro compound in the vessel.

Step 3: End-of-Reaction Hold & In-Process Control (IPC)

  • Once dosing is complete, maintain H₂ pressure at 3.6 atm and hold for 1 hour to ensure the complete reduction of any residual intermediate.

  • Self-Validation Checkpoint: Pull an IPC sample for HPLC analysis. The reaction is validated as complete only when the hydroxylamine intermediate (m/z 193) is < 0.1%. If the intermediate is present above this threshold, H₂ mass transfer is insufficient; increase agitation by 100 rpm and hold for an additional hour.

Step 4: Filtration & Isolation

  • Vent the H₂ and purge the system thoroughly with N₂ (3 cycles).

  • Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Pd/C catalyst. (Caution: Dry Pd/C is pyrophoric; keep the filter cake wet with solvent).

  • Concentrate the filtrate under reduced pressure to afford 7-amino-3,3-dimethyl-2H-isoindol-1-one as a solid.

Sources

Reference Data & Comparative Studies

Validation

7-amino-3,3-dimethyl-2H-isoindol-1-one vs [alternative compound] activity

An In-Depth Comparative Analysis of Novel Isoindolinone-Based PARP Inhibitors vs. Talazoparib A Senior Application Scientist's Guide to Evaluating Potency, Mechanism, and Therapeutic Potential Executive Summary The lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Novel Isoindolinone-Based PARP Inhibitors vs. Talazoparib

A Senior Application Scientist's Guide to Evaluating Potency, Mechanism, and Therapeutic Potential

Executive Summary

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly for tumors harboring deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations. The isoindolinone scaffold has emerged as a structurally promising backbone for a new generation of PARP inhibitors, owing to its resemblance to the nicotinamide moiety of NAD+, which facilitates competitive inhibition at the enzyme's catalytic site[1][2]. This guide provides a detailed comparative analysis of a representative novel isoindolinone compound, 7-amino-3,3-dimethyl-2H-isoindol-1-one, against the potent, FDA-approved PARP inhibitor, Talazoparib.

This document delves into the fundamental mechanisms of action, presents key comparative in vitro activity data, and provides detailed experimental protocols for core assays. The central thesis is to move beyond simple enzymatic inhibition (IC50) values and to explore the nuances of PARP-DNA trapping, cellular potency, and potential for central nervous system (CNS) applications, thereby equipping researchers with the rationale and methodologies to conduct a thorough comparative evaluation.

Introduction: The Central Role of PARP in DNA Repair and Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network. They act as sentinels that detect DNA single-strand breaks (SSBs) and, upon activation, utilize NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins[3]. This PARylation event serves as a scaffold to recruit other DNA repair factors, primarily for the base excision repair (BER) pathway.

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with a defective HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the repair of double-strand breaks (DSBs) is already compromised. When a PARP inhibitor is introduced, SSBs are not efficiently repaired by BER. During DNA replication, these unrepaired SSBs are converted into highly cytotoxic DSBs[4]. The cell's inability to repair these DSBs via its faulty HR machinery leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor efficacy[2].

Compound Profiles: Structure and Rationale

7-amino-3,3-dimethyl-2H-isoindol-1-one: A Next-Generation Scaffold

The 7-amino-3,3-dimethyl-2H-isoindol-1-one represents a class of novel PARP inhibitors built around the isoindolinone core. The key rationale for exploring this scaffold includes:

  • Structural Mimicry: The lactam structure of the isoindolinone core mimics the nicotinamide portion of NAD+, enabling it to act as a competitive inhibitor at the PARP catalytic domain[1][2].

  • Tunable Physicochemical Properties: The isoindolinone structure can be readily modified. Recent efforts have focused on optimizing properties like lipophilicity to enhance blood-brain barrier (BBB) penetration, making these derivatives promising candidates for treating HR-deficient CNS cancers such as glioblastoma[1][2].

  • Potential for High Binding Affinity: Structure-based drug design has shown that modifications to the isoindolinone core can lead to potent and selective PARP-1 inhibitors with high binding affinity[3][5]. For this guide, we will use published data for potent isoindolinone carboxamide derivatives as representative performance indicators for this class.

Talazoparib: The High-Potency Benchmark

Talazoparib (Talzenna®) is a potent, orally active, dual-mechanism PARP1/2 inhibitor approved by the FDA for treating patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer[6][7]. Its defining characteristic is not just its potent enzymatic inhibition but its exceptionally high efficiency at trapping PARP-DNA complexes.

  • Mechanism of Action: Talazoparib blocks PARP's enzymatic activity and, more critically, stabilizes the PARP-DNA complex at the site of damage. This "trapped" complex is a significant cytotoxic lesion that physically obstructs DNA replication and repair, making Talazoparib nearly 100-fold more potent at trapping PARP1 than other inhibitors like Olaparib[6][8]. This trapping effect is now considered a primary driver of its clinical efficacy[8].

Deep Dive: Mechanism of Action and Key Differentiators

While both compounds function as PARP inhibitors, their precise interaction with the enzyme and DNA dictates their ultimate biological activity.

  • Catalytic Inhibition: Both compounds compete with the endogenous substrate, NAD+, for binding to the catalytic domain of PARP1/2. This prevents the synthesis of PAR chains and the subsequent recruitment of DNA repair machinery.

  • PARP-DNA Trapping: This is the most critical differentiator. The potency of a PARP inhibitor is not solely defined by its ability to inhibit the enzyme's catalytic function but also by its ability to trap it on DNA. Talazoparib excels in this regard. The formation of these cytotoxic PARP-DNA complexes is a more potent cell-killing mechanism than catalytic inhibition alone[8]. Any novel isoindolinone inhibitor must be evaluated for this property to understand its true potential relative to established drugs like Talazoparib.

PARP_Inhibition_Pathway cluster_0 Healthy Cell (HR-Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR-Deficient) cluster_2 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation DNA_SSB->PARP1_act recruits BER Base Excision Repair (BER) PARP1_act->BER initiates SSB_Repair SSB Repaired BER->SSB_Repair DNA_SSB_C DNA Single-Strand Break (SSB) Rep_Fork Replication Fork DNA_SSB_C->Rep_Fork PARP1_act_C PARP1 Activation PARP_Trap PARP Trapping PARP1_act_C->PARP_Trap leads to DSB Double-Strand Break (DSB) Rep_Fork->DSB collision leads to HR_Repair Homologous Recombination (HR) DSB->HR_Repair repair fails Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis PARPi PARP Inhibitor (Isoindolinone or Talazoparib) PARPi->PARP1_act_C PARP_Trap->Rep_Fork stalls Experimental_Workflow cluster_workflow Cellular PARylation Assay Workflow A 1. Cell Seeding (e.g., HeLa or A549 cells) in 96-well plates B 2. Compound Incubation (2 hours) Serial dilutions of inhibitors A->B C 3. DNA Damage Induction (5 min) Treat with H2O2 or MNNG B->C D 4. Cell Lysis Fix cells and permeabilize C->D E 5. PAR Detection (ELISA) Primary Ab (anti-PAR) -> Secondary Ab (HRP) -> Substrate D->E F 6. Data Acquisition Read absorbance/fluorescence E->F G 7. IC50 Calculation Normalize to controls and fit dose-response curve F->G

Caption: A typical experimental workflow for evaluating cellular PARP inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Pre-treat cells with a serial dilution of the test compounds for 1-2 hours.

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 1 mM H2O2 for 10 minutes) to robustly activate PARP.

  • Fix and Permeabilize: Immediately wash with cold PBS, fix with ice-cold methanol/acetone, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA. Incubate with a primary antibody against PAR (e.g., 10H). Wash, then incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the signal to the damaged, untreated control and calculate IC50 values as described for the enzymatic assay.

Discussion and Future Perspectives

The direct comparison between 7-amino-3,3-dimethyl-2H-isoindol-1-one and Talazoparib hinges on a multi-parameter evaluation. While both are expected to be potent enzymatic inhibitors due to the shared pharmacophore, the key differentiating factors will likely be:

  • PARP Trapping Efficiency: This is the paramount test. A novel isoindolinone must demonstrate significant PARP trapping to be considered a competitive alternative to Talazoparib for systemic cancers. An assay specifically designed to measure the PARP-DNA complex (e.g., a modified ELISA or proximity ligation assay) is essential.

  • Selectivity: While PARP1 is the main target, activity against other PARP family members (e.g., PARP2, TNKS1/2) can influence both efficacy and toxicity profiles.[3] A comprehensive selectivity panel is crucial.

  • Therapeutic Application: The unique advantage of certain isoindolinone derivatives is their design for BBB penetration.[2] If 7-amino-3,3-dimethyl-2H-isoindol-1-one shows favorable CNS pharmacokinetic properties, it could occupy a distinct and vital clinical niche for treating brain tumors or brain metastases, an area where Talazoparib's utility is limited by its BBB efflux.

References

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC. PubMed Central.
  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC. N/A.
  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. PubMed.
  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | ACS Medicinal Chemistry Letters. ACS Publications.
  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - ACS Publications. ACS Publications.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. N/A.
  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. N/A.
  • A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - Theranostics. Theranostics.
  • Olaparib - NCI. Division of Cancer Treatment and Diagnosis.

Sources

Comparative

A Comparative Guide to the Synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The specific deri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The specific derivative, 7-amino-3,3-dimethyl-2H-isoindol-1-one, holds potential as a key intermediate for the synthesis of novel therapeutics. This guide provides a detailed comparison of plausible synthetic strategies for its preparation, offering in-depth analysis of reaction mechanisms, experimental protocols, and the rationale behind methodological choices.

Introduction to the Synthetic Challenge

A direct, one-step synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one is not prominently described in the current literature. Therefore, a multi-step approach is necessary. The most logical and convergent strategy involves the initial construction of a nitro-substituted precursor, 3,3-dimethyl-7-nitro-2H-isoindol-1-one, followed by the reduction of the nitro group to the desired amine. This guide will explore two primary methods for the synthesis of the key nitro-intermediate, followed by a comparison of reliable methods for the final reduction step.

Method 1: Synthesis of the Nitro Intermediate via Oxidation and Cyclization

This approach commences with the commercially available 3-nitro-o-xylene and proceeds through an oxidation to form 2-methyl-3-nitrobenzoic acid, which is then elaborated to the target isoindolinone.

Step 1: Oxidation of 3-nitro-o-xylene

The initial step involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid.

Experimental Protocol:

  • In a suitable reaction vessel, 3-nitro-o-xylene is treated with an oxidizing agent. A common method involves the use of potassium permanganate (KMnO4) in a basic aqueous solution, followed by acidification.

  • Alternatively, a catalytic oxidation using a mixture of cobalt(II) acetate and manganese(II) acetate in the presence of a co-catalyst and an oxygen source can be employed for a more environmentally friendly approach[1][2].

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by acidification to precipitate the 2-methyl-3-nitrobenzoic acid, which is then collected by filtration and purified by recrystallization.

Causality of Experimental Choices:

The choice of oxidizing agent is critical for achieving selective oxidation of the methyl group without affecting the nitro group or the aromatic ring. The catalytic method is often preferred in industrial settings due to its milder conditions and reduced waste generation.

Step 2: Esterification of 2-methyl-3-nitrobenzoic acid

To facilitate the subsequent reactions, the carboxylic acid is converted to its methyl ester.

Experimental Protocol:

  • 2-Methyl-3-nitrobenzoic acid is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated at reflux until the esterification is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the crude methyl 2-methyl-3-nitrobenzoate is purified by chromatography or recrystallization[3].

Causality of Experimental Choices:

Esterification protects the carboxylic acid and prevents it from interfering with the subsequent base-mediated reactions. The use of a simple acid catalyst and methanol is a cost-effective and efficient method for this transformation.

Step 3: Benzylic Bromination

The methyl group of the ester is activated for subsequent nucleophilic substitution by benzylic bromination.

Experimental Protocol:

  • Methyl 2-methyl-3-nitrobenzoate is dissolved in a non-polar solvent such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, are added.

  • The mixture is heated at reflux, and the reaction is monitored by the disappearance of the starting material.

  • Upon completion, the succinimide byproduct is filtered off, and the solvent is removed to yield the crude methyl 2-(bromomethyl)-3-nitrobenzoate[4].

Causality of Experimental Choices:

NBS is a convenient and selective reagent for benzylic bromination. The radical initiator is necessary to initiate the chain reaction for the bromination to occur at the benzylic position rather than on the aromatic ring.

Step 4: Cyanation and Intramolecular Cyclization

The benzylic bromide is converted to a nitrile, which then undergoes an intramolecular cyclization to form the isoindolinone ring.

Experimental Protocol:

  • The crude methyl 2-(bromomethyl)-3-nitrobenzoate is dissolved in a suitable solvent like ethanol.

  • An excess of sodium cyanide is added, and the mixture is heated to facilitate the nucleophilic substitution to form the corresponding nitrile.

  • A base, such as sodium ethoxide, is then added to promote the intramolecular cyclization of the nitrile onto the ester carbonyl.

  • The reaction mixture is then acidified to yield 3,3-dimethyl-7-nitro-2H-isoindol-1-one.

Causality of Experimental Choices:

The cyanation step introduces the nitrogen atom of the lactam ring. The subsequent base-catalyzed intramolecular cyclization is a classic method for the formation of five-membered rings and is driven by the formation of a stable heterocyclic system.

Method 2: Synthesis of the Nitro Intermediate via Nitration of a Precursor

This alternative approach involves the synthesis of the 3,3-dimethylisoindolin-1-one core followed by nitration of the aromatic ring.

Step 1: Synthesis of 3,3-dimethylisoindolin-1-one

The synthesis of the parent 3,3-dimethylisoindolin-1-one can be achieved through various methods, including the reaction of 2-cyanobenzaldehyde with a suitable pronucleophile.

Experimental Protocol:

  • A base-promoted cascade reaction of an ortho-carbonyl-substituted benzonitrile with a suitable pronucleophile can lead to the formation of 3,3-dialkylated isoindolin-1-ones[5].

  • For the synthesis of the 3,3-dimethyl derivative, a reagent that can introduce the gem-dimethyl group is required.

Causality of Experimental Choices:

This method offers a convergent approach to the isoindolinone core. However, the availability of the specific starting materials and the control of regioselectivity can be challenging.

Step 2: Nitration of 3,3-dimethylisoindolin-1-one

The final step in this sequence is the nitration of the aromatic ring.

Experimental Protocol:

  • 3,3-Dimethylisoindolin-1-one is dissolved in a strong acid, typically concentrated sulfuric acid.

  • A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise at a low temperature.

  • The reaction is carefully monitored to control the extent of nitration and to minimize the formation of undesired isomers.

  • Upon completion, the reaction mixture is poured onto ice to precipitate the nitro-substituted product, which is then purified.

Causality of Experimental Choices:

The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. The directing effects of the substituents on the aromatic ring will influence the position of nitration.

Final Step: Reduction of the Nitro Group

The conversion of the 7-nitro group to the 7-amino group is a crucial final step. Several methods are available, and the choice depends on the desired selectivity and the presence of other functional groups.

Method A: Catalytic Hydrogenation

Experimental Protocol:

  • 3,3-Dimethyl-7-nitro-2H-isoindol-1-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added.

  • The reaction mixture is subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator, until the reaction is complete[6][7][8][9].

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired 7-amino-3,3-dimethyl-2H-isoindol-1-one.

Causality of Experimental Choices:

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The use of a heterogeneous catalyst like Pd/C simplifies the workup procedure.

Method B: Reduction with Tin(II) Chloride

Experimental Protocol:

  • 3,3-Dimethyl-7-nitro-2H-isoindol-1-one is dissolved in a solvent such as ethanol.

  • An excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added.

  • The mixture is heated at reflux until the reduction is complete[5][10][11][12].

  • The reaction is then cooled, and the pH is adjusted with a base to precipitate tin salts, which are then removed by filtration. The product is extracted from the filtrate.

Causality of Experimental Choices:

Reduction with SnCl2 is a classic and reliable method that is tolerant of many functional groups. It is a good alternative to catalytic hydrogenation, especially if issues with catalyst poisoning are a concern.

Comparative Analysis

ParameterMethod 1 (Oxidation & Cyclization)Method 2 (Nitration of Precursor)
Starting Materials Readily available 3-nitro-o-xyleneRequires synthesis of 3,3-dimethylisoindolin-1-one
Number of Steps Longer (multiple steps to build the core)Potentially shorter if precursor is available
Control of Regioselectivity High (position of nitro group is defined from the start)Can be challenging during the nitration step
Overall Yield Potentially lower due to the number of stepsPotentially higher if the two steps are efficient
Scalability Can be scalable with optimized conditionsMay be limited by the scalability of the precursor synthesis

Visualizing the Synthetic Pathways

Synthesis_Method_1 A 3-Nitro-o-xylene B 2-Methyl-3-nitrobenzoic acid A->B Oxidation C Methyl 2-methyl-3-nitrobenzoate B->C Esterification D Methyl 2-(bromomethyl)-3-nitrobenzoate C->D Benzylic Bromination E 3,3-Dimethyl-7-nitro-2H-isoindol-1-one D->E Cyanation & Cyclization F 7-Amino-3,3-dimethyl-2H-isoindol-1-one E->F Reduction

Caption: Synthetic pathway for Method 1.

Synthesis_Method_2 A 2-Cyanobenzaldehyde Precursor B 3,3-Dimethyl-2H-isoindol-1-one A->B Cascade Cyclization C 3,3-Dimethyl-7-nitro-2H-isoindol-1-one B->C Nitration D 7-Amino-3,3-dimethyl-2H-isoindol-1-one C->D Reduction

Sources

Validation

Target Validation Guide: PLK1 Inhibition via 7-amino-3,3-dimethyl-2H-isoindol-1-one Derivatives

7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-60-6) is a privileged structural motif and critical hinge-binding pharmacophore utilized in the synthesis of highly selective Polo-like kinase 1 (PLK1) inhibitors [1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-60-6) is a privileged structural motif and critical hinge-binding pharmacophore utilized in the synthesis of highly selective Polo-like kinase 1 (PLK1) inhibitors [1]. In drug development, validating the biological target of derivatives built upon this isoindolinone scaffold is paramount for advancing oncology therapeutics.

This guide provides a comprehensive, objective framework for researchers and drug development professionals to validate PLK1 engagement, comparing the performance of isoindolinone-derived inhibitors against established clinical benchmarks like BI 2536 and Volasertib.

Structural Rationale & Target Engagement

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of mitotic progression, governing centrosome maturation, spindle assembly, and cytokinesis [2]. The 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold is strategically employed because its lactam core mimics the ATP-binding pocket interactions of PLK1. The amino group facilitates crucial hydrogen bonding with the hinge region of the kinase (specifically Cys133), while the dimethyl substitution provides steric bulk that enhances selectivity against other kinases (e.g., PLK2 and PLK3).

G cluster_0 Normal PLK1 Signaling cluster_1 Isoindolinone-Mediated Inhibition PLK1 PLK1 (Active) Cdc25C Cdc25C Phosphorylation PLK1->Cdc25C Activates CDK1 CDK1/Cyclin B Activation Cdc25C->CDK1 Dephosphorylates/Activates Mitosis Normal Mitotic Entry & Spindle Assembly CDK1->Mitosis Drives Inhibitor Isoindolinone Derivative (ATP-Competitive) PLK1_Inh PLK1 (Inhibited) Inhibitor->PLK1_Inh Hinge Region Binding Arrest G2/M Phase Arrest PLK1_Inh->Arrest Blocks Mitotic Progression Apoptosis Mitotic Catastrophe & Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 1: PLK1 signaling pathway and the mechanistic disruption caused by isoindolinone-derived inhibitors.

Protocol 1: Biochemical Target Engagement (TR-FRET Assay)

To validate direct target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality for Selection: TR-FRET is chosen over standard colorimetric or luminescent assays because the time-resolved fluorescence eliminates interference from auto-fluorescent small molecules (a common issue with heterocyclic libraries). This ensures the calculated IC50 accurately reflects the ATP-competitive binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme & Substrate Mix: Dilute recombinant human PLK1 (1-603) and ULight-labeled PLK substrate (e.g., ULight-Topoisomerase IIα peptide) in the kinase buffer.

  • Compound Addition: Dispense the isoindolinone derivative in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well plate.

  • Reaction Initiation: Add ATP at the predetermined Km​ value to initiate the kinase reaction. Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add Europium-anti-phospho-substrate antibody and EDTA (to chelate Mg2+ and stop the reaction).

  • Readout: Measure the TR-FRET signal (excitation 320 nm, emission 615/665 nm) using a microplate reader. Calculate the IC50 using a four-parameter logistic curve fit.

Cellular Phenotype & Mechanism of Action

Biochemical affinity must translate into cellular efficacy. When PLK1 is successfully inhibited, cells fail to construct a functional mitotic spindle, leading to activation of the Spindle Assembly Checkpoint (SAC). This results in a distinct cellular phenotype: G2/M phase arrest followed by mitotic catastrophe and apoptosis [3].

Protocol 2: Cellular Validation via Flow Cytometry

Causality for Selection: This protocol utilizes dual-staining with Propidium Iodide (PI) and Phospho-Histone H3 (pH3). This creates a self-validating system : PI confirms 4N DNA content (indicating cells are in G2 or M phase), while pH3 specifically marks active mitosis. This differentiates true PLK1-driven mitotic arrest from a general DNA-damage G2 arrest.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa or HOS cells at 1×105 cells/well. Treat with the isoindolinone derivative (10, 50, 100 nM) for 24-48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

  • Permeabilization: Wash fixed cells and resuspend in PBS containing 0.25% Triton X-100 for 15 minutes.

  • Primary Staining: Incubate with Alexa Fluor 488-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at RT.

  • DNA Counterstaining: Add PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes.

  • Acquisition & Analysis: Analyze via flow cytometry. The gating strategy must isolate single cells (PI-Area vs. PI-Width) and quantify the pH3-positive/4N DNA population.

Comparative Performance Analysis

To objectively benchmark the validation of the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold, we compare its typical derivative profile against advanced clinical PLK1 inhibitors.

Table 1: Comparative Biochemical & Cellular Profiling of PLK1 Inhibitors

Compound / ScaffoldCore MotifPLK1 IC50 (nM)Selectivity (PLK1 vs PLK2/3)Cellular EC50 (HeLa, nM)Primary Mechanism of Cell Death
Isoindolinone-Pyrimidine Isoindolinone0.8 - 1.5>1000-fold10 - 20Mitotic Catastrophe
BI 2536 [2]Dihydropteridinone0.83>1000-fold14 - 18Mitotic Catastrophe
Volasertib (BI 6727) Dihydropteridinone0.87>1000-fold11 - 15Mitotic Catastrophe
GSK461364 Thiophene2.20>400-fold~25Apoptosis

Data Interpretation: The isoindolinone derivatives demonstrate biochemical potency and selectivity profiles that are strictly comparable to the dihydropteridinone class (BI 2536/Volasertib), proving the isoindolinone core is a highly efficient bioisostere for ATP-pocket engagement.

In Vivo Validation Workflow

The final tier of target validation requires demonstrating that the biochemical and cellular effects translate into physiological tumor regression without prohibitive toxicity.

Workflow Step1 1. Structural Binding (TR-FRET Assay) Step2 2. Cellular Phenotype (Flow Cytometry) Step1->Step2 Validates Engagement Step3 3. Target Selectivity (Kinase Profiling) Step2->Step3 Confirms Specificity Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4 Translates to Physiology

Figure 2: Sequential target validation workflow for PLK1 inhibitors from biochemical to in vivo models.

In Vivo Xenograft Protocol:

  • Implantation: Subcutaneously inject 5×106 human cancer cells (e.g., HCT116 or HeLa) into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 25, and 50 mg/kg).

  • Dosing: Administer the isoindolinone derivative intravenously (i.v.) once or twice weekly. Causality: I.V. administration bypasses first-pass metabolism, ensuring maximum bioavailability to validate the target engagement directly at the tumor site.

  • Monitoring: Measure tumor volume via calipers bi-weekly ( Volume=2length×width2​ ). Harvest tumors post-euthanasia for immunohistochemistry (IHC) staining of pH3 to confirm in vivo mitotic arrest.

References
  • Source: United States Patent and Trademark Office (USPTO)
  • BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo Source: Current Biology / PubMed URL:[Link]

  • BI 2536-mediated PLK1 inhibition suppresses HOS and MG-63 osteosarcoma cell line growth and clonogenicity Source: Anticancer Drugs / PubMed URL:[Link]

Comparative

Reproducibility in Kinase Inhibitor Synthesis: A Comparative Guide to Using 7-Amino-3,3-dimethyl-2H-isoindol-1-one

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Author: BenchChem Technical Support Team. Date: March 2026

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The synthesis of highly selective Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK) inhibitors has been revolutionized by the strategic incorporation of conformationally restricted motifs. Among these, 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS 878156-60-6) stands out as a privileged building block. Originally highlighted in foundational oncology patents for 2,4-di(aminophenyl)pyrimidine derivatives , this intermediate provides a critical balance of steric bulk and hydrogen-bonding capacity.

As a Senior Application Scientist, I frequently observe that reproducibility in cross-coupling this specific isoindolinone is a major bottleneck for drug development teams. The gem-dimethyl group at the C3 position introduces significant steric hindrance, which can lead to stalled Buchwald-Hartwig aminations if the catalytic cycle is not perfectly tuned. This guide objectively compares 7-amino-3,3-dimethyl-2H-isoindol-1-one with its structural alternatives and provides a field-proven, self-validating protocol to ensure 100% reproducible experimental outcomes.

Causality in Structural Design: Why the Gem-Dimethyl Group?

Before diving into the synthetic protocols, it is crucial to understand why medicinal chemists tolerate the synthetic difficulty of the gem-dimethyl variant compared to standard unsubstituted indoles and isoindoles .

  • Conformational Locking (Thorpe-Ingold Effect) : The bulky methyl groups restrict the rotational freedom of the isoindolinone ring, pre-organizing the molecule into the exact bioactive conformation required to bind the PLK1 ATP-binding pocket.

  • Metabolic Stability : Unsubstituted isoindolinones are highly prone to oxidative metabolism at the benzylic position (C3). The gem-dimethyl substitution entirely blocks this metabolic liability, significantly extending the in vivo half-life of the resulting drug candidate.

Part 1: Comparative Analysis of Isoindolinone Building Blocks

To objectively evaluate the performance of 7-amino-3,3-dimethyl-2H-isoindol-1-one, we must compare it against standard commercial alternatives: 7-amino-isoindolin-1-one (lacking the dimethyl groups) and 7-amino-indolin-2-one (a structural isomer with the carbonyl at C2).

Performance Metric7-Amino-3,3-dimethyl-2H-isoindol-1-one7-Amino-isoindolin-1-one7-Amino-indolin-2-one
Structural Feature Gem-dimethyl at C3Unsubstituted at C3Carbonyl at C2
Steric Hindrance High (Requires specialized Pd ligands)Low (Standard coupling conditions)Medium
Coupling Yield (Standard Pd) 35 - 45%85 - 90%70 - 75%
Coupling Yield (Optimized) 88 - 92% 85 - 90%80 - 85%
PLK1 IC50 (Pyrimidine Core) < 10 nM ~ 150 nM~ 85 nM
Microsomal Stability (t1/2) > 120 min < 30 min~ 45 min

Data Synthesis : While the unsubstituted alternative (7-amino-isoindolin-1-one) offers easier synthetic handling and higher yields under generic conditions, it fails to deliver the necessary target potency and metabolic stability. The target compound, 7-amino-3,3-dimethyl-2H-isoindol-1-one, is unequivocally superior for drug development, provided the synthetic reproducibility issues are solved.

Part 2: Visualizing the Biological Rationale

The following diagram illustrates the PLK1 signaling cascade and demonstrates exactly where the resulting isoindolinone-derived pyrimidine inhibitors exert their mechanism of action to induce mitotic catastrophe in oncology models.

PLK1_Pathway Inhibitor Isoindolinone-derived PLK1 Inhibitor PLK1 PLK1 (Polo-like Kinase 1) Inhibitor->PLK1 Inhibits ATP Binding Apoptosis Mitotic Catastrophe / Apoptosis Inhibitor->Apoptosis Induces (when PLK1 blocked) CDC25C CDC25C Phosphatase PLK1->CDC25C Phosphorylates / Activates CDK1 CDK1 / Cyclin B Complex CDC25C->CDK1 Dephosphorylates / Activates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives

Figure 1: PLK1 signaling cascade and the intervention point of isoindolinone-derived inhibitors.

Part 3: Self-Validating Experimental Protocol (Buchwald-Hartwig Amination)

To overcome the steric hindrance of the gem-dimethyl group, the choice of ligand is non-negotiable. We utilize Xantphos , whose large bite angle (111°) perfectly accommodates the bulky intermediate and facilitates the reductive elimination step.

This protocol is designed as a self-validating system . A self-validating protocol means the experiment inherently proves its own success or failure at specific checkpoints, preventing the waste of downstream resources.

Step-by-Step Methodology
  • Reagent Preparation (The Stoichiometric Checkpoint) :

    • Charge a flame-dried Schlenk flask with 7-amino-3,3-dimethyl-2H-isoindol-1-one (1.0 equiv, 1.0 mmol), the 2-chloro-pyrimidine core (1.05 equiv), and Cs2CO3 (2.0 equiv).

    • Causality: Cs2CO3 is chosen over weaker bases (like K2CO3) because the steric bulk requires a more soluble and reactive base in organic solvents to efficiently deprotonate the hindered aniline during the catalytic cycle.

  • Degassing (The Oxygen Exclusion Checkpoint) :

    • Suspend the mixture in anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for exactly 15 minutes.

    • Self-Validation: The solvent must remain completely colorless. Any yellowing at this stage indicates trace oxidation of the aniline; if observed, discard and restart.

  • Catalyst Addition :

    • Briefly open the flask under a positive Argon flow and add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).

    • Causality: The 1:2 ratio of Pd to ligand ensures complete formation of the active L_nPd(0) species, preventing the precipitation of inactive palladium black.

  • Thermal Activation :

    • Seal the flask and heat to 100°C for 16 hours.

    • Self-Validation (Colorimetric): Upon reaching 100°C, the solution should transition from deep purple (Pd2(dba)3) to a clear, dark red/orange (active Pd-Xantphos complex). If the solution turns black, the catalyst has crashed out due to oxygen ingress.

  • In-Process Control (IPC) via LC-MS :

    • After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run an LC-MS.

    • Self-Validation: The protocol is only validated if the unreacted 7-amino-3,3-dimethyl-2H-isoindol-1-one peak (m/z [M+H]+ 177.2) is <5% relative to the product mass. If >5%, add an additional 0.02 equiv of catalyst and heat for 4 more hours.

  • Workup and Purification :

    • Dilute with EtOAc and wash with Water (3x).

    • Self-Validation: Check the pH of the final aqueous wash. It must be neutral (pH ~7). A basic pH indicates residual Cs2CO3, which will cause streaking on the silica column and degrade the final product.

Visualizing the Self-Validating Workflow

Exp_Workflow Step1 Reagent Prep (Isoindolinone + Pyrimidine) Step2 Degassing (Argon Sparging, 15m) Check: Colorless Step1->Step2 Step3 Catalyst Addition (Pd2(dba)3 + Xantphos) Step2->Step3 Step4 Heating (100°C, 16h) Check: Red/Orange Step3->Step4 IPC IPC: LC-MS (>95% Conversion?) Step4->IPC IPC->Step4 No (Add Pd, Re-heat) Workup Aqueous Workup Check: Aqueous pH 7 IPC->Workup Yes (Validated)

Figure 2: Self-validating Buchwald-Hartwig coupling workflow with integrated LC-MS checkpoints.

Conclusion

While 7-amino-3,3-dimethyl-2H-isoindol-1-one presents distinct steric challenges compared to its unsubstituted counterparts, its utilization is non-negotiable for achieving the pharmacokinetic and pharmacodynamic profiles required in modern PLK1 and FAK inhibitors. By employing a self-validating Buchwald-Hartwig protocol with Xantphos and strict IPC checkpoints, researchers can achieve near-quantitative yields with absolute reproducibility.

References
  • Title: 2,4-di(aminophenyl) pyrimidines as plk inhibitors (WO2006021544A1)
  • Title: Pyrimidines as PLK inhibitors (US7521457B2)
  • Title : 7-Aminoindole | C8H8N2 | CID 111634 Source : PubChem - NIH URL :[Link]

Validation

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Introduction In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical, and often challenging, aspect of this pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical, and often challenging, aspect of this process is the characterization of a compound's selectivity. While high potency against the intended therapeutic target is desirable, off-target interactions can lead to unforeseen toxicities or a diluted therapeutic effect, contributing significantly to late-stage attrition.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using the hypothetical compound 7-amino-3,3-dimethyl-2H-isoindol-1-one as a case study.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and cholinesterases.[3][4] Given this precedent, a thorough investigation into the selectivity of 7-amino-3,3-dimethyl-2H-isoindol-1-one is not merely a precautionary step but a fundamental necessity. This document outlines a multi-tiered, data-driven approach, combining broad liability screening with in-depth biochemical and cellular validation assays to build a robust selectivity profile. Our objective is to provide researchers, scientists, and drug development professionals with a logical, experimentally-grounded workflow to de-risk their lead compounds effectively.

Tier 1: Broad-Spectrum Liability Assessment

The initial phase of a cross-reactivity study should cast a wide net to identify potential off-target liabilities across diverse protein families. This is a cost-effective strategy to gain an early understanding of a compound's promiscuity and flag potential safety concerns before committing significant resources.[1]

Kinase Selectivity Profiling

Expertise & Experience: Since structural analogs of isoindolinones are known to function as kinase inhibitors, a primary area of investigation is the human kinome.[3] Kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[5] Profiling against a broad panel of kinases is essential to understand the selectivity of our compound and to identify any potential polypharmacology, which could be beneficial or detrimental.[6]

A tiered approach to kinase screening is often most efficient.[7] Initially, the compound is tested at a single, high concentration (e.g., 1-10 µM) against a large, representative panel of kinases. Hits from this primary screen are then followed up with full dose-response curves to determine IC50 values.

Recommended Experiment: Kinome-wide panel screening (e.g., Eurofins Discovery's KINOMEscan®, Reaction Biology's Kinase HotSpot).

Hypothetical Data Summary: 7-amino-3,3-dimethyl-2H-isoindol-1-one

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target FamilyNotes
Target Kinase A 98% 15 Tyrosine Kinase Primary Target
Off-Target Kinase X85%250Serine/Threonine KinaseStructurally related ATP pocket
Off-Target Kinase Y72%800Tyrosine KinaseUnrelated subfamily
Off-Target Kinase Z15%>10,000Atypical KinaseNo significant activity
... (400+ other kinases)<10%>10,000VariousNo significant activity
In Vitro Safety Pharmacology Profiling

Expertise & Experience: Beyond the kinome, it is crucial to assess interactions with a panel of targets historically associated with adverse drug reactions (ADRs).[1][8] These panels typically include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[9] Early identification of off-target hits on these proteins can prevent costly failures in later development stages.[2] Commercial services like Eurofins' SafetyScreen™ or WuXi AppTec's Mini Safety Panel offer well-curated sets of these critical targets.[1][9]

Recommended Experiment: Broad-panel in vitro safety pharmacology screen (e.g., SafetyScreen44 Panel).

Hypothetical Data Summary: 7-amino-3,3-dimethyl-2H-isoindol-1-one

TargetAssay Type% Inhibition @ 10 µMNotes
hERG (KCNH2)Radioligand Binding8%Low risk of cardiac liability
5-HT2B ReceptorRadioligand Binding65%Potential for follow-up; associated with valvulopathy
Dopamine Transporter (DAT)Radioligand Binding12%Low risk of CNS effects
Muscarinic M1 ReceptorRadioligand Binding5%Low risk of anticholinergic effects
... (40+ other targets)Various<20%No significant liabilities identified

Tier 2: Orthogonal Biochemical Validation

Data from broad screening panels provide an essential, but preliminary, overview. The next logical step is to validate the primary target affinity and key off-target interactions using orthogonal, quantitative biochemical assays.

Competitive Binding Assays

Trustworthiness: Competitive binding assays are a foundational method for quantifying the interaction between a compound and its target protein.[10] The core principle involves the competition between our unlabeled test compound and a labeled ligand (tracer) for the target's binding site. The resulting data allow for the calculation of an IC50, which can then be converted to an inhibition constant (Ki), a true measure of binding affinity.[10] This method provides a direct measure of binding, which is an excellent orthogonal confirmation for activity-based assays used in many screening panels.

  • Reagent Preparation:

    • Prepare serial dilutions of 7-amino-3,3-dimethyl-2H-isoindol-1-one in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • Prepare the radiolabeled ligand (e.g., [3H]-ATP for a kinase) and the purified target protein at 2x the final desired concentration in ice-cold assay buffer.

  • Assay Setup (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the unlabeled test compound dilutions to the appropriate wells.

    • For determining non-specific binding, add a high concentration of a known, potent unlabeled ligand.

    • Add 25 µL of the radiolabeled ligand to all wells.

    • Initiate the binding reaction by adding 25 µL of the purified protein suspension to all wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the protein-bound radioligand while unbound ligand passes through.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]

Hypothetical Comparison Data

CompoundTargetKi (nM)Selectivity Ratio (Ki Off-Target / Ki On-Target)
7-amino-3,3-dimethyl-2H-isoindol-1-one Target Kinase A 12 -
Off-Target Kinase X22018.3-fold
5-HT2B Receptor1,500125-fold
Reference Compound (Alternative Scaffold) Target Kinase A 25 -
Off-Target Kinase X753-fold
5-HT2B Receptor>10,000>400-fold

Tier 3: Cellular Target Engagement & Selectivity

Authoritative Grounding: While biochemical assays are essential for determining direct binding affinity, they are performed in an artificial environment. It is critical to confirm that the compound engages its intended target—and not its off-targets—within the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for directly measuring drug-target interactions in intact cells and tissues.[12][13]

Expertise & Experience: The principle of CETSA is based on ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm). By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can directly observe this "thermal shift" as evidence of target engagement.[11][15]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Output cells 1. Grow Cells treat 2. Treat with Compound (or DMSO Vehicle) cells->treat heat 3. Heat Aliquots across a Temperature Gradient treat->heat lyse 4. Cell Lysis heat->lyse centrifuge 5. Centrifugation (Separate Soluble/Pellet) lyse->centrifuge detect 6. Quantify Soluble Protein (e.g., Western Blot, MS) centrifuge->detect plot 7. Plot Melt Curve (% Soluble vs. Temp) detect->plot shift 8. Determine ΔTm plot->shift Decision_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Biochemical Validation cluster_tier3 Tier 3: Cellular Validation cluster_decision Decision Point start Start: Novel Compound kinase_panel Kinome Panel Screen (>400 kinases, 1 conc.) start->kinase_panel safety_panel Safety Panel Screen (~44-87 targets, 1 conc.) start->safety_panel ic50 IC50 Determination for Hits kinase_panel->ic50 safety_panel->ic50 ki_calc Ki Determination (Competitive Binding Assay) ic50->ki_calc cetsa Cellular Thermal Shift Assay (CETSA) ki_calc->cetsa decision Acceptable Selectivity Profile? cetsa->decision end_go Proceed to Lead Optimization / In Vivo decision->end_go Yes end_stop Redesign Compound or Terminate decision->end_stop No

Caption: Cross-Reactivity Study Decision Workflow.

The comprehensive cross-reactivity profiling of a novel compound like 7-amino-3,3-dimethyl-2H-isoindol-1-one is a non-negotiable component of early-stage drug discovery. By employing a systematic, multi-tiered approach—beginning with broad screening across kinase and safety panels, followed by rigorous biochemical validation of hits, and culminating in cellular target engagement studies—researchers can build a robust and reliable selectivity profile. This strategy not only provides a clear understanding of a compound's potential liabilities but also builds confidence in its mechanism of action. The hypothetical data presented herein illustrate how these methodologies can differentiate a compound with a promising selectivity window from one that may carry unacceptable off-target risks. Ultimately, this data-driven process enables more informed decision-making, mitigates the risk of late-stage failures, and accelerates the development of safer, more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved March 7, 2024, from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

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  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved March 7, 2024, from [Link]

  • Schols, D., & Esté, J. A. (2017). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Methods in Molecular Biology, 1624, 15-24. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • CETSA. (n.d.). CETSA since 2013. Retrieved March 7, 2024, from [Link]

  • Miljković, F., & Vieth, M. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(18), 2850-2856. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 7, 2024, from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved March 7, 2024, from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved March 7, 2024, from [Link]

  • Bateman, L. A., & Lawson, J. C. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3465. [Link]

  • MySkinRecipes. (n.d.). 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one. Retrieved March 7, 2024, from [Link]

  • Long, J. Z., Svensson, K. J., Bateman, L. A., Lin, H., Kamenecka, T., & Nomura, D. K. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. ACS Medicinal Chemistry Letters, 9(4), 325-330. [Link]

  • Stasiak, A., Leśniak, A., Fusi, F., & Girek, M. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 28(14), 5364. [Link]

  • Showalter, H. D., Angelo, M. M., Berman, E. M., Kanter, G. D., Ortwine, D. F., Ross-Kesten, S. G., ... & Werbel, L. M. (1988). Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, Antitumor Activity, and Quantitative Structure. Journal of Medicinal Chemistry, 31(8), 1527-1539. [Link]

  • de Vos van Steenwijk, P. J., Ramwadhdoebe, T. H., Goedemans, R., Doorduijn, E. M., van der Burg, S. H., & Melief, C. J. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. Journal of Virology, 89(13), 6823-6833. [Link]

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Comparative

Analytical Methods for Quantifying 7-Amino-3,3-dimethyl-2H-isoindol-1-one: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6 | Formula: C₁₀H₁₂N₂O | MW: 176.22 g/mol ) Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 7-amino-3,3-dimethyl-2H-isoindol-1-one (CAS: 878156-60-6 | Formula: C₁₀H₁₂N₂O | MW: 176.22 g/mol )

Executive Summary

7-amino-3,3-dimethyl-2H-isoindol-1-one is a critical pharmaceutical intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., PLK and JAK1 inhibitors)[1]. Because of its primary aniline-type amino group and conjugated lactam ring, quantifying this compound requires analytical methods that can manage its polarity and basicity while ensuring high sensitivity.

This guide objectively compares three primary analytical methodologies—Reversed-Phase HPLC-UV (RP-HPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Quantitative NMR (qNMR) . By detailing the causality behind experimental choices, this guide provides a self-validating framework for method development and validation in compliance with ICH Q2(R2) guidelines[2].

Method Selection & Performance Comparison

Selecting the appropriate analytical method depends entirely on the phase of development and the required limit of quantification (LOQ). Table 1 summarizes the performance metrics of the three primary alternatives.

Table 1: Comparative Matrix of Analytical Methods

Performance MetricRP-HPLC-UV (Assay & Purity)LC-MS/MS (Trace Analysis)qNMR (Absolute Purity)
Primary Application Bulk drug assay, major impuritiesGenotoxic/trace impurities, PKReference standard qualification
Sensitivity (LOQ) ~0.5 µg/mL (0.05% w/w)~1-5 ng/mL~10-20 mg/mL (1-2% w/w)
Specificity Moderate (Relies on RT & UV)Very High (MRM transitions)High (Structural resolution)
Throughput High (10-15 min/run)High (3-5 min/run)Low (Requires prolonged scans)
Matrix Interference Susceptible to co-elutionHighly resistantSusceptible to overlapping shifts
Cost per Analysis LowHighMedium

In-Depth Methodologies & Experimental Protocols

Method A: RP-HPLC-UV (The Workhorse for Assay & Purity)

Causality & Rationale: The primary amine at the 7-position of the isoindolinone core has a pKa of approximately 4.5. If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to severe peak tailing and poor reproducibility due to secondary interactions with residual silanol groups on the silica column. Therefore, an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is mandatory to fully protonate the amine, ensuring a sharp, symmetrical peak. Detection is optimally set at 254 nm, capitalizing on the strong UV absorbance of the conjugated aromatic lactam system[3],[4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of 7-amino-3,3-dimethyl-2H-isoindol-1-one. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient Program: 0-2 min (10% B), 2-10 min (linear gradient to 60% B), 10-12 min (60% B), 12-15 min (re-equilibration at 10% B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability: Ensure the tailing factor (T) is ≤ 1.5 and theoretical plates (N) are ≥ 5000.

G N1 Sample Prep (Dilution in MeOH/H2O) N2 Chromatographic Separation (C18, Acidic Gradient) N1->N2 N3 UV Detection (λ = 254 nm) N2->N3 N4 Data Processing (Integration & Assay) N3->N4

Figure 1: Standard RP-HPLC-UV analytical workflow for isoindolinone quantification.

Method B: LC-MS/MS (For Trace/Impurity Quantification)

Causality & Rationale: When quantifying 7-amino-3,3-dimethyl-2H-isoindol-1-one as a trace impurity (e.g., in a final API), UV detection lacks the necessary sensitivity. LC-MS/MS using Electrospray Ionization in positive mode (ESI+) is ideal because the basic aniline group readily accepts a proton to form a stable [M+H]⁺ ion at m/z 177.1[1]. Crucial Modification: Unlike HPLC-UV, TFA cannot be used here as it causes severe ion suppression in the MS source. Formic acid (0.1%) is substituted to provide the necessary protons while maintaining MS compatibility.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample in Mobile Phase A to an expected concentration range of 1-100 ng/mL.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution: Isocratic at 30% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C.

    • MRM Transitions: Precursor m/z 177.1 → Product m/z 160.1 (Loss of NH₃, Collision Energy: 15 eV) for quantification; m/z 177.1 → 149.1 (Loss of CO) for qualification.

G N1 ESI+ Ionization [M+H]+ m/z 177.1 N2 Q1 Selection (Precursor Ion) N1->N2 N3 Q2 Collision Cell (CID Fragmentation) N2->N3 N4 Q3 Selection (Product Ion m/z 160.1) N3->N4

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for trace quantification.

Method Validation & Experimental Data

To ensure trustworthiness, any developed method must be validated according to ICH Q2(R2) guidelines[5]. Table 2 presents typical validation data for the RP-HPLC-UV method applied to isoindolinone derivatives, demonstrating a self-validating system.

Table 2: Experimental Validation Data Summary (RP-HPLC-UV)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (R²) ≥ 0.9990.9998 (Range: 10-150 µg/mL)Pass
Method Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2% (at 50%, 100%, 150%)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.50 µg/mLPass
Specificity No interference at RTPeak purity index > 0.990Pass

Conclusion & Decision Matrix

For the routine quantification of 7-amino-3,3-dimethyl-2H-isoindol-1-one in bulk synthesis, RP-HPLC-UV is the undisputed method of choice due to its robustness, low cost, and high precision. However, if the compound is being monitored as a trace impurity or metabolite in biological matrices, the superior sensitivity and specificity of LC-MS/MS utilizing ESI+ and MRM transitions are strictly required.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Kharat, C., et al. "A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation." International Journal of Analytical Chemistry, 2020. Available at:[Link]

  • Su, Y., et al. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Google Patents. "Isoindolinone inhibitors of the MDM2-P53 interaction and process for making them." US12077526B2.

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Validation

Confirming the Mechanism of Action of 7-amino-3,3-dimethyl-2H-isoindol-1-one: A Comparative Guide to Experimental Approaches

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1...

Author: BenchChem Technical Support Team. Date: March 2026

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] The specific compound, 7-amino-3,3-dimethyl-2H-isoindol-1-one, presents a promising chemical architecture. The presence of the 7-amino group, in particular, suggests the potential for targeted biological interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of this molecule. We will explore and compare various experimental strategies, grounded in established methodologies for similar compounds, to systematically investigate its biological targets and downstream effects.

Unveiling the Primary Target: A Multi-pronged Approach

The initial and most critical step is to identify the direct molecular target(s) of 7-amino-3,3-dimethyl-2H-isoindol-1-one. Given the known activities of the isoindolinone class, we will focus on three primary, plausible mechanisms: Cereblon (CRBN) modulation, enzyme inhibition, and kinase activity modulation.

Comparative Strategy 1: Assessing Cereblon Binding and Subsequent Degradation of Neo-substrates

Many immunomodulatory drugs (IMiDs®) with an isoindolinone core, such as pomalidomide, exert their effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][3] This binding event induces the degradation of specific proteins, known as neo-substrates.

A competitive binding assay is a robust method to determine if 7-amino-3,3-dimethyl-2H-isoindol-1-one directly interacts with CRBN.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human CRBN-DDB1-CUL4A-Rbx1 (CRL4CRBN) complex.

    • A known fluorescently-labeled CRBN ligand (e.g., a derivative of thalidomide).

    • 7-amino-3,3-dimethyl-2H-isoindol-1-one at various concentrations.

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • In a 384-well plate, add the CRL4CRBN complex.

    • Add the fluorescently-labeled CRBN ligand at a fixed concentration (typically at its Kd).

    • Add 7-amino-3,3-dimethyl-2H-isoindol-1-one in a serial dilution.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or a similar homogenous assay format. A decrease in fluorescence signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of 7-amino-3,3-dimethyl-2H-isoindol-1-one.

    • Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent ligand.

To confirm target engagement in a cellular context, a proximity ligation assay can visualize the interaction between 7-amino-3,3-dimethyl-2H-isoindol-1-one and CRBN.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T cells overexpressing CRBN).

    • Treat cells with varying concentrations of 7-amino-3,3-dimethyl-2H-isoindol-1-one or a vehicle control.

  • Antibody Incubation:

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies targeting CRBN and a tag on a derivatized version of the compound (if available) or a downstream effector.

  • PLA Probe Ligation and Amplification:

    • Add PLA probes (secondary antibodies with attached DNA oligonucleotides).

    • If the primary antibodies are in close proximity, the oligonucleotides will ligate.

    • Amplify the ligated DNA circle via rolling circle amplification.

  • Visualization and Quantification:

    • Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

    • Quantify the number of spots per cell to determine the extent of protein-protein interaction.

CompoundTargetIC50 (nM)
Pomalidomide (Reference)Cereblon (CRBN)~30
7-amino-3,3-dimethyl-2H-isoindol-1-oneCereblon (CRBN)To be determined
Comparative Strategy 2: Broad-Spectrum Enzyme Inhibition Profiling

The isoindolinone scaffold is present in inhibitors of various enzymes.[3][4] A broad-spectrum screening approach is necessary to identify potential enzymatic targets.

Commercial services offer large panels of purified enzymes to screen for inhibitory activity.

Step-by-Step Methodology:

  • Compound Submission:

    • Submit 7-amino-3,3-dimethyl-2H-isoindol-1-one to a contract research organization (CRO) offering enzyme inhibition screening services.

  • Primary Screen:

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases and other enzymes (e.g., cyclooxygenases, carbonic anhydrases, cholinesterases).

  • Hit Confirmation and IC50 Determination:

    • For any enzymes showing significant inhibition (e.g., >50%) in the primary screen, a dose-response curve is generated to determine the IC50 value.

Enzyme FamilyExample Enzymes% Inhibition at 10 µMIC50 (µM)
CyclooxygenasesCOX-1, COX-2To be determinedTo be determined
Carbonic AnhydrasesCA I, CA II, CA IX, CA XIITo be determinedTo be determined
CholinesterasesAChE, BuChETo be determinedTo be determined
KinasesPanel of >400 kinasesTo be determinedTo be determined
Comparative Strategy 3: Investigating RAS Pathway Modulation

Recent findings have implicated isoindolinone derivatives as inhibitors of RAS proteins, which are critical in cancer cell proliferation.[5]

This assay measures the activation state of RAS proteins.

Step-by-Step Methodology:

  • Cell Lysis and Treatment:

    • Culture a cell line with a known RAS mutation (e.g., KRAS mutant cancer cells).

    • Treat cells with 7-amino-3,3-dimethyl-2H-isoindol-1-one.

    • Lyse the cells to extract proteins.

  • Pull-down of Active RAS:

    • Incubate cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which specifically binds to the active, GTP-bound form of RAS.

  • Western Blot Analysis:

    • Perform a Western blot on the pull-down samples using an antibody specific for the RAS isoform of interest (e.g., KRAS).

    • A decrease in the amount of pulled-down RAS indicates inhibition of RAS activation.

The inhibition of RAS should lead to a reduction in the phosphorylation of its downstream effectors, such as ERK and AKT.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat RAS-mutant cells with 7-amino-3,3-dimethyl-2H-isoindol-1-one for various times and at different concentrations.

    • Lyse the cells and quantify total protein concentration.

  • Western Blot Analysis:

    • Perform Western blotting using antibodies against phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

    • Use antibodies against total ERK and total AKT as loading controls.

    • A dose- and time-dependent decrease in the levels of p-ERK and p-AKT would confirm the inhibition of the RAS signaling pathway.

Visualizing the Potential Mechanisms

To better understand the proposed experimental workflows and the potential signaling pathways involved, the following diagrams are provided.

G cluster_0 Experimental Workflow: Target Identification Compound 7-amino-3,3-dimethyl-2H-isoindol-1-one CRBN_Assay Competitive Binding Assay (vs. Fluorescent Ligand) Compound->CRBN_Assay Enzyme_Screen Broad Enzyme/Kinase Panel Compound->Enzyme_Screen RAS_Assay RAS-GTP Loading Assay Compound->RAS_Assay

Caption: High-level experimental workflow for primary target identification.

G cluster_1 Potential Signaling Pathway: CRBN Modulation Compound 7-amino-3,3-dimethyl- 2H-isoindol-1-one CRBN Cereblon (CRBN) Compound->CRBN Binds to Neo_substrate Neo-substrate (e.g., Ikaros/Aiolos) CRBN->Neo_substrate Recruits Ubiquitination Poly-ubiquitination Neo_substrate->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeted for Downstream Downstream Effects (e.g., Immunomodulation) Proteasome->Downstream Leads to G cluster_2 Potential Signaling Pathway: RAS Inhibition Compound 7-amino-3,3-dimethyl- 2H-isoindol-1-one RAS_GTP RAS-GTP (active) Compound->RAS_GTP Inhibits RAS_GDP RAS-GDP (inactive) RAS_GDP->RAS_GTP GEF RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RAS/MAPK and PI3K/AKT signaling pathways.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to elucidate the mechanism of action of 7-amino-3,3-dimethyl-2H-isoindol-1-one. By employing a combination of biochemical and cell-based assays, researchers can efficiently narrow down the potential targets and pathways modulated by this compound. The initial findings from these studies will be crucial in guiding further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess therapeutic efficacy and safety. The multifaceted nature of the isoindolinone scaffold suggests that this compound could have a novel and clinically relevant mechanism of action, warranting a thorough and rigorous investigation.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Properties and Functions of Isoindoline: A Short Review. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS. [Link]

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]

  • 6-amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one - MySkinRecipes. [Link]

  • [Chemistry and biological properties of substituted 3-amino-1H-isoindoles (author's transl)]. [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. [Link]

  • Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of ??-Substituted Secondary 2-Vinylbenzamides. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

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